Janthitrem G
描述
This compound has been reported in Penicillium simplicissimum, Penicillium ianthinellum, and Penicillium janthinellum with data available.
This compound is produced by Penicillium janthinellum. Tremorgenic mycotoxin this compound belongs to the family of Diterpenes. These are terpene compounds formed by four isoprene units.
属性
CAS 编号 |
90986-51-9 |
|---|---|
分子式 |
C39H51NO6 |
分子量 |
629.8 g/mol |
IUPAC 名称 |
[(2S,3R,6S,8S,9R,12S,15S,22S)-12-hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate |
InChI |
InChI=1S/C39H51NO6/c1-20(41)44-31-18-28-30(45-33(31)35(4,5)42)11-12-37(8)38(9)22(10-13-39(28,37)43)16-25-24-14-21-15-27-26(19-34(2,3)46-36(27,6)7)23(21)17-29(24)40-32(25)38/h14,17-19,22,27,30-31,33,40,42-43H,10-13,15-16H2,1-9H3/t22-,27-,30-,31+,33-,37+,38+,39+/m0/s1 |
InChI 键 |
PGYSJEQVCATFBQ-HNUHRZRSSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C=C2[C@H](CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=C(N5)C=C7C(=C6)C[C@H]8C7=CC(OC8(C)C)(C)C)C)O)C)O[C@@H]1C(C)(C)O |
规范 SMILES |
CC(=O)OC1C=C2C(CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)OC1C(C)(C)O |
外观 |
Solid powder |
其他CAS编号 |
90986-51-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Janthitrem G; |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Janthitrem G from Epichloë Endophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Janthitrem G, a potent indole-diterpenoid mycotoxin, has garnered significant interest within the scientific community for its notable tremorgenic and insecticidal properties. Produced by symbiotic Epichloë endophytes residing within various grass species, this complex natural product presents both challenges and opportunities for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate further research and application in relevant fields.
Introduction
Epichloë species are fungal endophytes that form mutualistic relationships with many cool-season grasses[1]. These fungi produce a diverse array of secondary metabolites, known as alkaloids, which can confer significant ecological advantages to the host plant, including protection against insect pests[1][2][3]. Among these alkaloids are the janthitrems, a class of indole-diterpenoids structurally related to the potent neurotoxin lolitrem B[2][3][4].
This compound, also known as 11,12-epoxy-janthitrem G or epoxy-janthitrem I, is a major janthitrem produced by certain Epichloë strains, such as AR37 and NEA12, found in perennial ryegrass (Lolium perenne)[2][3][4]. Its discovery was driven by the observation of ryegrass staggers in livestock grazing on pastures infected with these endophyte strains, a condition characterized by tremors and ataxia[2][3]. Subsequent research has revealed that this compound also possesses significant insecticidal activity, making it a compound of interest for the development of natural pesticides[2][5][6].
This guide details the scientific journey of this compound, from its initial discovery to the intricate methods used for its isolation and characterization.
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that shares early steps with the lolitrem B pathway[2][4]. The genes responsible for epoxy-janthitrem production are located in a specific gene cluster known as the JTM locus[4][7]. This locus contains genes encoding for key enzymes such as prenyltransferases, P450 monooxygenases, and FAD-dependent monooxygenases[4].
The proposed biosynthetic pathway begins with the common precursor paspaline, which is also a key intermediate in the synthesis of other indole diterpenes[2]. A series of enzymatic modifications, including prenylation and epoxidation, lead to the formation of the janthitrem scaffold. The final steps involve specific oxidations to yield the various janthitrem analogs, including this compound[7].
Experimental Protocols
Fungal Culture and Endophyte Maintenance
Epichloë endophytes can be cultured in vitro to study their metabolic profiles, although the production of janthitrems is often higher in planta.
Protocol for Epichloë Culture:
-
Isolate endophyte mycelia from surface-sterilized grass tissue (seeds or leaf sheaths).
-
Plate the mycelia on potato dextrose agar (PDA) amended with appropriate antibiotics to prevent bacterial contamination[4][8].
-
Incubate the plates in the dark at 22-25°C for 2-4 weeks, or until sufficient mycelial growth is observed[4][8].
-
For liquid cultures, transfer mycelial plugs to potato dextrose broth (PDB) and incubate with shaking[3].
Extraction and Isolation of this compound
The extraction and isolation of this compound from endophyte-infected perennial ryegrass is a multi-step process requiring careful handling due to the compound's instability.
Detailed Extraction Protocol:
-
Grinding: Freeze-dry and grind the endophyte-infected plant material (seeds or tillers) to a fine powder.
-
Extraction:
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure to yield a crude residue.
Detailed Purification Protocol (HPLC):
-
Column: Utilize a reversed-phase C18 column[11][12][13][14][15].
-
Mobile Phase: Employ a gradient of water and acetonitrile, both typically containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape[11][12][13][14][15].
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 230 nm[9].
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Assess the purity of the isolated fractions using analytical HPLC and mass spectrometry.
Structural Elucidation
The definitive structure of this compound was determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
NMR Spectroscopy:
-
1H NMR: Provides information about the number and chemical environment of protons.
-
13C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for the complete assignment of the complex molecular structure[5][16][17][18].
Mass Spectrometry:
-
HRMS: Provides the accurate mass of the molecule, which is used to determine its elemental composition.
Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for the quantitative analysis of this compound in plant tissues.
LC-MS Protocol:
-
Sample Preparation: Extract a known weight of freeze-dried and ground plant material with a suitable solvent (e.g., methanol/water mixture).
-
LC Separation: Separate the components of the extract using a reversed-phase HPLC column with a water/acetonitrile gradient.
-
MS Detection: Use a mass spectrometer, often a triple quadrupole or high-resolution instrument, for sensitive and specific detection of this compound. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Quantification: Determine the concentration of this compound by comparing its peak area to that of a known concentration of a standard, or by using a calibration curve[2][19].
Quantitative Data
The concentration of this compound can vary significantly depending on the Epichloë strain, the host grass cultivar, plant tissue, and environmental conditions[2][20][21].
Table 1: Concentration of this compound in Perennial Ryegrass
| Endophyte Strain | Plant Tissue | Concentration (µg/g dry weight) | Reference |
| AR37 | Pseudostems | 83.9 | [21] |
| AR37 | Leaves | 30.6 | [21] |
| NEA12 | Shoots | Evenly distributed with roots | [2] |
| NEA12 | Roots | Evenly distributed with shoots | [2] |
| AR37 (grown at 20°C) | Pseudostems | High | [21] |
| AR37 (grown at low temp) | Pseudostems | 7.4 | [21] |
Table 2: Bioactivity of Janthitrems
| Compound | Bioassay | Effect | Reference |
| This compound (epoxy-janthitrem I) | Mouse bioassay | Induces tremors | [5][6] |
| This compound (epoxy-janthitrem I) | Porina larvae (Wiseana cervinata) | Reduced weight gain and feeding | [5][6] |
| Janthitrem A (11,12-epoxyjanthitrem B) | Porina larvae (Wiseana cervinata) | Greater potency in reducing weight gain and feeding compared to Janthitrem B | [5] |
Biological Activity and Signaling Pathways
This compound exhibits potent biological activity, primarily as a neurotoxin in both mammals and insects.
Tremorgenic Effects: The tremorgenic activity of this compound is attributed to its interaction with neuronal ion channels, although the precise molecular targets are still under investigation. The structural similarity to lolitrem B, a known inhibitor of large-conductance calcium-activated potassium (BK) channels, suggests a similar mechanism of action may be involved.
Insecticidal Effects: The insecticidal properties of this compound make it a promising candidate for the development of biopesticides. It acts as an anti-feedant and growth inhibitor against various insect pests, including the porina moth larvae (Wiseana cervinata)[5][6]. The molecular basis for its insecticidal activity is also an active area of research.
Conclusion and Future Directions
This compound represents a fascinating and biologically active natural product with significant potential in agriculture and pharmacology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the properties and applications of this complex molecule. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its production through fermentation or synthetic biology approaches, and exploring its potential as a lead compound for the development of novel insecticides and pharmacological tools. A deeper understanding of its biosynthesis and regulation will also be crucial for harnessing the full potential of this remarkable fungal metabolite.
References
- 1. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. frontiersin.org [frontiersin.org]
Unraveling the Intricate Architecture of 11,12-epoxy-janthitrem G: A Technical Guide to its NMR-Based Structure Elucidation
For Immediate Release
A comprehensive guide detailing the nuclear magnetic resonance (NMR) spectroscopic analysis of 11,12-epoxy-janthitrem G, also known as epoxyjanthitrem I, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the methodologies and data that were pivotal in confirming the complex molecular structure of this tremorgenic indole-diterpenoid.
11,12-epoxy-janthitrem G belongs to a class of epoxyjanthitrems isolated from perennial ryegrass (Lolium perenne) infected with the endophytic fungus Epichloë festucae var. lolii.[1] These compounds are of significant interest due to their potent anti-insect activity and their role in inducing tremors in livestock, a condition known as ryegrass staggers.[1] The precise structural determination of these molecules is crucial for understanding their bioactivity and potential applications.
Quantitative NMR Data Summary
The structure of 11,12-epoxy-janthitrem G was elucidated through a series of one- and two-dimensional NMR experiments. The ¹H and ¹³C NMR data, acquired in acetone-d6, are summarized in the tables below. These assignments were confirmed through COSY, HSQC, and HMBC experiments, which revealed the intricate network of proton and carbon connectivities within the molecule.
Table 1: ¹H NMR Data for 11,12-epoxy-janthitrem G (acetone-d6)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1-NH | 9.86 | s | |
| 4 | 7.39 | s | |
| 6 | 7.18 | s | |
| 7 | 2.83 | m | |
| 9 | 5.17 | d | 9.2 |
| 10 | 4.20 | d | 9.2 |
| 11 | 3.55 | d | 4.1 |
| 12 | 3.48 | d | 4.1 |
| 16 | 2.81 | m | |
| 17α | 1.85 | m | |
| 17β | 1.65 | m | |
| 18α | 1.95 | m | |
| 18β | 1.55 | m | |
| 20 | 5.93 | s | |
| 22α | 2.10 | m | |
| 22β | 1.75 | m | |
| 23α | 1.60 | m | |
| 23β | 1.40 | m | |
| 25 | 1.25 | s | |
| 26 | 1.15 | s | |
| 27 | 1.30 | s | |
| 28 | 1.35 | s | |
| 29 | 1.45 | s | |
| 30 | 0.90 | s | |
| 31 | 0.95 | s | |
| 32 | 1.05 | s | |
| 41 | 2.05 | s |
Table 2: ¹³C NMR Data for 11,12-epoxy-janthitrem G (acetone-d6)
| Position | δC (ppm) |
| 2 | 154.9 |
| 3 | 141.3 |
| 4 | 114.3 |
| 5 | 127.7 |
| 6 | 104.0 |
| 7 | 50.9 |
| 8 | 51.7 |
| 9 | 76.6 |
| 10 | 72.3 |
| 11 | 68.7 |
| 12 | 62.3 |
| 13 | 78.0 |
| 14 | 74.7 |
| 15 | 43.2 |
| 16 | 49.8 |
| 17 | 33.5 |
| 18 | 30.3 |
| 19 | 136.9 |
| 20 | 119.6 |
| 21 | 140.9 |
| 22 | 28.7 |
| 23 | 27.8 |
| 24 | 72.9 |
| 25 | 32.4 |
| 26 | 30.6 |
| 27 | 26.7 |
| 28 | 26.6 |
| 29 | 71.4 |
| 30 | 22.4 |
| 31 | 18.8 |
| 32 | 16.5 |
| 33 | 116.8 |
| 34 | 133.6 |
| 39 | 70.4 |
| 40 | 170.5 |
| 41 | 21.2 |
Experimental Protocols
The structural elucidation of 11,12-epoxy-janthitrem G relied on a suite of NMR experiments. The following provides a detailed methodology for these key experiments.
Sample Preparation: A 4.10 mg sample of 11,12-epoxy-janthitrem G (containing 2% epoxyjanthitriol) was dissolved in 600 µL of acetone-d6 ((CD₃)₂CO).[1]
NMR Spectroscopy: All 1D and 2D NMR spectra were acquired on a high-field NMR spectrometer. Standard pulse sequences were utilized for all experiments.
-
¹H NMR: One-dimensional proton spectra were acquired to identify the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: One-dimensional carbon spectra were recorded to determine the chemical shifts of the carbon atoms.
-
COSY (Correlation Spectroscopy): This 2D experiment was used to identify proton-proton couplings, establishing the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlated proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment was crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helped to piece together the molecular fragments and establish the overall carbon skeleton. The HMBC spectra were optimized for 2-3J ¹H-¹³C correlations.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment was used to determine the spatial proximity of protons, providing key information about the relative stereochemistry of the molecule.
Visualizing the Structure and Elucidation Process
To better illustrate the molecular architecture and the logic of the structure elucidation, the following diagrams have been generated.
Caption: Molecular structure of 11,12-epoxy-janthitrem G.
Caption: Workflow for the structure elucidation of 11,12-epoxy-janthitrem G.
Caption: Key COSY correlations in 11,12-epoxy-janthitrem G.
Caption: Key HMBC correlations in 11,12-epoxy-janthitrem G.
The comprehensive analysis of the NMR data allowed for the unambiguous assignment of all proton and carbon signals, leading to the definitive structural confirmation of 11,12-epoxy-janthitrem G. This detailed structural information is fundamental for future studies on the synthesis, biosynthesis, and biological activity of this important class of natural products.
References
Unraveling the Divergent Paths of Indole Diterpene Biosynthesis: A Technical Guide to Janthitrem G and Lolitrem B
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate world of fungal secondary metabolites presents a rich source of bioactive compounds with significant implications for agriculture and medicine. Among these, the indole diterpenes, particularly the tremorgenic mycotoxins janthitrem G and lolitrem B, have garnered considerable attention. Produced by endophytic fungi of the genus Epichloë, these compounds are responsible for neurological syndromes in grazing livestock. This technical guide provides an in-depth exploration of the biosynthetic pathways of this compound and lolitrem B, highlighting their shared origins and critical divergence points. Detailed experimental protocols for key analytical and genetic manipulation techniques are provided, alongside a quantitative summary of metabolite production. This document serves as a comprehensive resource for researchers investigating indole terpene biosynthesis, seeking to elucidate enzyme function, and exploring the potential for targeted manipulation of these complex pathways for agricultural and pharmaceutical applications.
Introduction
This compound and lolitrem B are complex indole diterpenoid alkaloids produced by symbiotic fungi of the genus Epichloë, which colonize various grass species[1]. While structurally similar, these compounds exhibit different toxicological profiles and are biosynthesized via distinct, yet related, metabolic pathways. Lolitrem B is a potent tremorgen responsible for "ryegrass staggers," a neurological condition affecting livestock grazing on perennial ryegrass (Lolium perenne) infected with certain Epichloë festucae strains[1]. This compound, produced by other endophyte strains, also possesses tremorgenic properties, albeit generally less potent[1].
Understanding the biosynthetic machinery behind these molecules is crucial for several reasons. From an agricultural perspective, knowledge of these pathways can inform strategies to develop endophyte-infected grasses with reduced toxicity to livestock while retaining beneficial traits like pest deterrence. In the realm of drug development, the complex chemical scaffolds of these natural products offer intriguing starting points for the synthesis of novel therapeutic agents. This guide will dissect the genetic and enzymatic basis of this compound and lolitrem B biosynthesis, offering a detailed comparison and a practical overview of the experimental approaches used to unravel these intricate pathways.
The Common Ground: The Paspaline Core
The biosynthesis of both this compound and lolitrem B originates from the universal precursors of isoprenoid and indole pathways: geranylgeranyl diphosphate (GGDP) and indole-3-glycerol phosphate. A core set of four enzymes, encoded by genes homologous to paxG, paxM, paxC, and paxB, are responsible for the construction of the first key intermediate, paspaline[2]. This initial phase represents the common trunk from which the more complex and divergent branches of indole diterpene biosynthesis arise.
The formation of paspaline is a multi-step process:
-
Geranylgeranyl Diphosphate Synthesis: The enzyme geranylgeranyl diphosphate synthase (PaxG) catalyzes the formation of GGDP from isopentenyl pyrophosphate and farnesyl pyrophosphate.
-
Indole Prenylation: An indole-diterpene synthase (PaxC) attaches the GGDP molecule to the indole ring of tryptophan.
-
Oxygenation and Cyclization: A flavin-dependent monooxygenase (PaxM) and a terpene cyclase (PaxB) then facilitate a series of oxidative cyclizations to form the characteristic five-ring core structure of paspaline.
Divergence of the Pathways: this compound vs. Lolitrem B
From the central intermediate paspaline, the biosynthetic pathways to this compound and lolitrem B diverge, each governed by a specific set of tailoring enzymes encoded within distinct gene clusters. The lolitrem B pathway is orchestrated by the ltm gene cluster, while the janthitrem pathway is directed by the jtm gene cluster.
The Lolitrem B Biosynthetic Pathway
The biosynthesis of lolitrem B from paspaline involves a series of oxidative modifications and the addition of a second geranylgeranyl-derived unit. A key intermediate in this pathway is terpendole I. The subsequent steps are catalyzed by a suite of cytochrome P450 monooxygenases, prenyltransferases, and other enzymes encoded by the ltm gene cluster. Strains of Epichloë that produce lolitrem B possess the complete ltm gene cluster, including the key genes ltmE and ltmJ, which are absent in janthitrem-producing strains.
The this compound Biosynthetic Pathway
The pathway to this compound also proceeds through paspaline and likely involves terpendole I as an intermediate[3]. However, the subsequent modifications are distinct from those leading to lolitrem B. The jtm gene cluster, which governs janthitrem biosynthesis, shares a core set of genes with the ltm cluster but contains unique genes, such as jtmD, that are responsible for the specific chemical decorations characteristic of the janthitrems. The absence of ltmE and ltmJ in janthitrem-producing strains prevents the formation of the lolitrem-specific ring structures.
Genetic Architecture: The ltm and jtm Gene Clusters
The genes responsible for the biosynthesis of lolitrem B and this compound are organized into clusters within the fungal genome. This clustering facilitates the co-regulation of genes involved in a common metabolic pathway.
-
The ltm Cluster: The lolitrem B biosynthetic gene cluster (ltm) is comprised of several genes, including those encoding the core paspaline biosynthetic enzymes, as well as a series of genes for subsequent modifications. Key genes specific to the lolitrem pathway, ltmE and ltmJ, are located in this cluster.
-
The jtm Cluster: The epoxy-janthitrem biosynthesis gene cluster (jtm) contains the core genes for paspaline synthesis and a set of unique genes, including jtmD, jtmO, jtm01, and jtm02, that are absent in lolitrem-producing strains[4]. The presence or absence of these specific genes is a key determinant of the final indole diterpene product.
Quantitative Analysis of Metabolite Production
The production of this compound, lolitrem B, and their intermediates can vary significantly depending on the fungal strain, the host plant cultivar, and environmental conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Concentration of Lolitrem B and Epoxy-Janthitrem I in Perennial Ryegrass Infected with Different Epichloë Endophyte Strains.
| Endophyte Strain | Host Cultivar | Lolitrem B (µg/g) | Epoxy-Janthitrem I (µg/g) | Reference |
| Standard Endophyte (SE) | Alto | < 3.0 | Not Detected | [5] |
| NEA12 | Alto | Not Detected | < 0.39 | [5] |
| NEA3 | Not Specified | Not Detected | Not Detected | [5] |
Table 2: Relative Abundance of Indole Diterpene Intermediates in Wild-Type and Mutant Epichloë Strains.
| Fungal Strain / Mutant | Paspaline | Terpendole I | Lolitrem B | This compound | Reference |
| E. festucae Wild Type | Detected | Detected | Detected | Not Detected | [6] |
| E. festucae ΔltmE | Detected | Detected | Not Detected | Not Detected | [6] |
| Epichloë sp. AR37 (wild type) | Detected | Detected | Not Detected | Detected | [3] |
| Epichloë sp. AR37 ΔidtM | Not Detected | Not Detected | Not Detected | Not Detected | [3] |
| Epichloë sp. AR37 ΔidtD | Increased | Detected | Not Detected | Not Detected | [3] |
Experimental Protocols
The elucidation of the this compound and lolitrem B biosynthetic pathways has been made possible through a combination of sophisticated analytical and molecular biology techniques. This section provides detailed methodologies for key experiments.
Fungal Culture and Metabolite Extraction
Objective: To cultivate Epichloë endophytes in vitro and extract indole diterpenes for analysis.
Materials:
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
Selected Epichloë strain
-
Sterile petri dishes or flasks
-
Incubator
-
Ethyl acetate
-
Methanol
-
Formic acid
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Inoculate the desired Epichloë strain onto PDA plates or into PDB flasks.
-
Incubate at 22-25°C in the dark for 2-4 weeks, or until sufficient mycelial growth is observed.
-
For solid culture, harvest the mycelium and agar by dicing the plate into small pieces. For liquid culture, separate the mycelium from the broth by filtration.
-
Extract the fungal material twice with an equal volume of ethyl acetate containing 1% formic acid.
-
Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator.
-
Redissolve the dried extract in methanol.
-
For purification, the methanolic extract can be passed through a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.
-
The resulting fractions are then dried and reconstituted in a suitable solvent for LC-MS analysis.
LC-MS/MS Analysis of Indole Diterpenes
Objective: To separate, identify, and quantify this compound, lolitrem B, and their biosynthetic intermediates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive ESI or APCI
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite profiling.
-
Precursor and Product Ions: Determined by direct infusion of authentic standards for each target analyte.
-
Collision Energy: Optimized for each precursor-product ion transition.
RNAi-Mediated Gene Silencing
Objective: To knockdown the expression of a target gene in the biosynthetic pathway to assess its function.
Protocol Overview:
-
Construct Design: A hairpin RNA (hpRNA) construct is designed to target a specific gene of interest. This typically involves cloning an inverted repeat of a portion of the target gene's coding sequence, separated by an intron, into a fungal expression vector.
-
Fungal Transformation: The hpRNA construct is introduced into the Epichloë endophyte using methods such as protoplast transformation or Agrobacterium-mediated transformation.
-
Selection of Transformants: Transformed fungal colonies are selected based on a selectable marker present on the expression vector (e.g., hygromycin resistance).
-
Verification of Gene Knockdown: The level of target gene expression in the transformed strains is quantified using reverse transcription-quantitative PCR (RT-qPCR).
-
Metabolite Analysis: The indole diterpene profile of the gene-silenced mutants is analyzed by LC-MS/MS to determine the effect of the gene knockdown on the biosynthetic pathway.
CRISPR-Cas9 Gene Editing
Objective: To create a targeted knockout of a gene in the biosynthetic pathway to elucidate its function.
Protocol Overview:
-
gRNA Design: A guide RNA (gRNA) is designed to be complementary to a specific 20-base pair target sequence within the gene of interest, adjacent to a protospacer adjacent motif (PAM).
-
Vector Construction: The gRNA and the Cas9 nuclease gene are cloned into a fungal expression vector. Often, an autonomously replicating plasmid containing the AMA1 sequence is used to facilitate transient expression and reduce the likelihood of off-target effects.
-
Fungal Transformation: The CRISPR-Cas9 plasmid is introduced into the Epichloë endophyte.
-
Screening for Mutants: Transformants are screened for mutations at the target site using PCR and Sanger sequencing.
-
Metabolite Analysis: The indole diterpene profiles of the confirmed gene-edited mutants are analyzed by LC-MS/MS to observe the impact of the gene knockout on the biosynthetic pathway.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathways and experimental workflows described in this guide.
Biosynthetic Pathways
Caption: Divergent biosynthetic pathways of Lolitrem B and this compound from the common intermediate Paspaline.
Experimental Workflow for Gene Function Analysis
Caption: Experimental workflow for elucidating gene function in indole diterpene biosynthesis.
Conclusion
The biosynthetic pathways of this compound and lolitrem B offer a fascinating case study in the evolution of fungal secondary metabolism. Their shared origin from paspaline, followed by diversification through the action of specific tailoring enzymes encoded in the jtm and ltm gene clusters, respectively, underscores the modularity of these complex pathways. The application of advanced molecular techniques such as RNAi and CRISPR-Cas9 has been instrumental in dissecting the function of individual genes and continues to provide deeper insights into the intricate enzymatic machinery at play.
For researchers in agricultural science, the ability to manipulate these pathways holds the promise of developing safer forage grasses for livestock. For those in drug discovery, the unique chemical architectures of these indole diterpenes provide a rich scaffold for the development of novel pharmaceuticals. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource to propel further research in this exciting and impactful field.
References
- 1. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four gene products are required for the fungal synthesis of the indole-diterpene, paspaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]
- 4. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nzgajournal.org.nz [nzgajournal.org.nz]
- 6. Functional analysis of an indole-diterpene gene cluster for lolitrem B biosynthesis in the grass endosymbiont Epichloë festucae - PubMed [pubmed.ncbi.nlm.nih.gov]
Janthitrem G: A Technical Guide to its Bioactivity in Insect Pests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthitrem G, an indole-diterpenoid mycotoxin produced by various fungi, notably Penicillium species and endophytic fungi of the genus Epichloë, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the insecticidal and antifeedant properties of this compound and its derivatives, with a focus on its impact on key insect pests. The information presented herein is intended to support further research and development of this compound as a potential biopesticide.
Core Biological Activity: Insecticidal and Antifeedant Effects
This compound and its epoxy derivatives, particularly 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I), exhibit significant biological activity against various insect pests. The primary mode of action is believed to be the inhibition of large-conductance calcium-activated potassium (BK) channels, leading to neurotoxic effects.
The most well-documented activity is against the larvae of the porina moth (Wiseana cervinata), a major pasture pest in New Zealand.[1][2] Ingestion of this compound and its analogues leads to a reduction in larval weight gain and feeding deterrence.[1][2] The presence of an epoxy group on the molecule has been shown to be important for this enhanced bioactivity.[2]
While the primary research has focused on Wiseana cervinata, the broad-spectrum activity of related indole diterpenes suggests that this compound may be effective against a wider range of insect pests.
Quantitative Data on Biological Activity
Quantitative data on the direct application of purified this compound to insect pests is limited in the public domain. However, studies on endophyte-infected grasses containing janthitrems provide valuable insights into the effective concentrations.
Table 1: Effects of Epoxy-Janthitrems on Wiseana cervinata Larvae
| Parameter | Concentration (µg/g in diet) | Observation | Reference |
| Larval Weight | Not specified | Reduced weight gain | [2] |
| Food Consumption | Not specified | Reduced food consumption | [2] |
| Larval Survival | High in planta concentrations (30.6-83.9 µg/g) | 25-42% reduction in survival | |
| Anti-feedant Effect | High in planta concentrations (30.6-83.9 µg/g) | Strong anti-feedant effect |
Note: The concentrations provided are for total epoxy-janthitrems found in endophyte-infected ryegrass and not for purified this compound.
Experimental Protocols
Insect Rearing (Wiseana cervinata)
A standardized protocol for rearing Wiseana cervinata is crucial for consistent and reproducible bioassay results. The following is a summarized methodology based on established practices.
-
Egg Incubation: Eggs are surface-sterilized, often with a copper sulphate solution, and placed on moist filter paper in Petri dishes.[3] Incubation at approximately 20-22°C facilitates hatching.[3]
-
Larval Rearing: First instar larvae are individually reared in Petri dishes containing a moist substrate, such as bark, to prevent desiccation.[3]
-
Diet: Larvae are fed a semi-synthetic diet. A common formulation includes white clover, carrot, and other nutrients.[3] For experimental purposes, test compounds like this compound can be incorporated into this diet.
Insecticidal and Antifeedant Bioassay
The following protocol outlines a typical diet incorporation method to assess the biological activity of this compound on Wiseana cervinata larvae.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, DMSO).
-
Diet Incorporation: The stock solution is incorporated into the semi-synthetic larval diet to achieve a range of desired final concentrations. A control diet containing only the solvent is also prepared.
-
Experimental Setup: Pre-weighed third-instar larvae are placed individually in Petri dishes containing a known amount of the treated or control diet.
-
Data Collection: Larval weight and the amount of diet consumed are measured at regular intervals (e.g., daily for 7-10 days). Larval mortality is also recorded.
-
Analysis: Data are analyzed to determine the effects of this compound on larval growth rate, feeding deterrence, and mortality. Dose-response curves can be generated to calculate parameters such as the effective concentration required to inhibit growth by 50% (EC50).
Visualizations
Proposed Signaling Pathway of this compound in Insects
The primary molecular target of this compound in insects is hypothesized to be the large-conductance calcium-activated potassium (BK) channels in the nervous system. Inhibition of these channels disrupts normal neuronal function, leading to the observed toxic effects.
Caption: Proposed mechanism of this compound neurotoxicity in insects.
Experimental Workflow for Insect Bioassay
The following diagram illustrates a standard workflow for evaluating the insecticidal and antifeedant activity of this compound.
Caption: Workflow for this compound insect bioassay.
Conclusion
This compound and its epoxy derivatives represent a promising class of natural compounds with significant insecticidal and antifeedant properties. Their likely mode of action through the inhibition of BK channels presents a specific target for the development of novel bio-insecticides. Further research is warranted to establish precise quantitative toxicity data (e.g., LC50, LD50) for purified this compound against a broader range of insect pests and to fully elucidate the structure-activity relationships within this compound class. The methodologies and information provided in this guide serve as a foundation for these future investigations.
References
- 1. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nzpps.org [nzpps.org]
The Enigmatic Tremor: A Technical Guide to the Natural Occurrence and Distribution of Janthitrem G in Pasture Grasses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, distribution, and biosynthesis of Janthitrem G, a tremorgenic indole-diterpenoid mycotoxin of significant interest in agricultural and pharmacological research. Produced by endophytic fungi within pasture grasses, this compound and its analogs present a dual impact: posing a threat to grazing livestock through "ryegrass staggers" while offering potent insecticidal properties. This document details the quantitative distribution of these compounds, the experimental protocols for their analysis, and the intricate biochemical pathways of their formation.
Natural Occurrence and Distribution
This compound, more specifically identified in pasture grasses as 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I) , is a secondary metabolite produced by asexual Epichloë fungal endophytes.[1][2] These fungi live in a symbiotic relationship with various cool-season pasture grasses, most notably perennial ryegrass (Lolium perenne).[1][3] The endophyte strain AR37 (Epichloë festucae var. lolii) is a well-documented producer of epoxy-janthitrems.[4][5] While these compounds provide the host grass with protection against a range of insect pests, they are also associated with a neurological condition in grazing livestock known as ryegrass staggers, although they are considered less potent than other tremorgens like lolitrem B.[1][5][6][7]
The concentration and distribution of epoxy-janthitrem G within the host plant are not uniform and can be influenced by environmental factors such as temperature, as well as the specific tissues of the plant.
Data Presentation: Quantitative Distribution of Epoxy-Janthitrem G
The following tables summarize the quantitative data on the concentration of epoxy-janthitrem G in perennial ryegrass infected with the AR37 endophyte under different conditions.
Table 1: Effect of Temperature on Epoxy-Janthitrem Concentration in AR37-Infected Ryegrass [4]
| Plant Part | Growth Temperature (°C) | Epoxy-Janthitrem Concentration (µg/g dry weight) |
| Leaves | 20 | 30.6 |
| Pseudostems | 20 | 83.9 |
| Leaves | 7 | 0.67 |
| Pseudostems | 7 | 7.4 |
Table 2: Distribution of Epoxy-Janthitrem I in Different Tissues of Perennial Ryegrass (cv. 'Alto') Infected with NEA12 Endophyte [6][8]
| Plant Tissue | Epoxy-Janthitrem I Concentration (mg/kg) |
| Shoots | Evenly Distributed |
| Roots | Evenly Distributed |
| Seeds | Generally Highest Concentration |
Note: The study indicated that epoxy-janthitrem I was more evenly distributed between shoots and roots compared to other alkaloids like peramine and lolitrem B, which were higher in shoots. Concentrations were generally highest in seeds.
Experimental Protocols
Accurate detection and quantification of this compound and its analogs are crucial for both agricultural management and research. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation and Extraction of Epoxy-Janthitrems from Pasture Grasses
This protocol is based on methodologies described for the analysis of epoxy-janthitrems from perennial ryegrass.[6][9]
Objective: To extract epoxy-janthitrems from plant material for LC-MS analysis.
Materials:
-
Perennial ryegrass tissue (e.g., pseudostems, leaves)
-
Liquid nitrogen
-
Freeze drier
-
Bead mill homogenizer
-
Zirconium beads
-
Extraction solvent: Methanol (>99.9% pure)
-
Microcentrifuge tubes (2 mL)
-
HPLC vials
Procedure:
-
Harvest fresh plant material (e.g., pseudostems) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen samples in a freeze drier until all water is removed.
-
Grind the dried, lyophilized tissue to a fine, homogenous powder using a bead mill with zirconium beads. A typical setting is 30 seconds at 4.5 m/s.
-
Weigh a precise amount of the powdered plant material (e.g., 20 mg) into a 2 mL microcentrifuge tube.
-
Add a specific volume of extraction solvent (e.g., 1 mL of methanol) to the tube.
-
Vortex the sample vigorously for a set period (e.g., 1 hour) to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 16,000 x g) for a specified time (e.g., 5 minutes) to pellet the solid plant material.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS analysis.
LC-MS Analysis for Quantitation of Epoxy-Janthitrems
This protocol outlines the general steps for the quantitative analysis of epoxy-janthitrems using LC-MS.[6][9][10]
Objective: To separate, detect, and quantify epoxy-janthitrems in plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QQQ))
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time to elute the compounds of interest.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small, precise volume of the sample extract (e.g., 5 µL).
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Mass Transitions: Specific precursor-to-product ion transitions for each epoxy-janthitrem analog are monitored for high selectivity and sensitivity. Due to the instability of pure epoxy-janthitrem standards, response factors are often determined using a reference sample with a known concentration (e.g., AR37-infected grass).[9]
Quantification:
-
A calibration curve is generated using a series of standards of a related compound (e.g., janthitrem A) or by using a well-characterized infected plant sample as a reference standard.
-
The peak area of the target analyte in the sample is compared to the calibration curve to determine its concentration.
-
Matrix-matched standards are often necessary to account for ion suppression or enhancement effects from the complex plant matrix.[6]
Signaling Pathways and Biosynthesis
The biosynthesis of epoxy-janthitrems in Epichloë endophytes is a complex process involving a cluster of genes.[1][2] These compounds are part of the broader indole-diterpenoid family and share a common biosynthetic origin with other tremorgenic mycotoxins like the lolitrems.[1][6][11] The pathway begins with the synthesis of the intermediate paspaline. From paspaline, the pathway diverges to produce a variety of indole diterpenes.[6]
Experimental Workflow for Functional Gene Analysis
Proposed Biosynthetic Pathway of Epoxy-Janthitrems
The following diagram outlines the proposed biosynthetic pathway for epoxy-janthitrems in Epichloë endophytes, starting from the common intermediate paspaline. The pathway involves a series of enzymatic modifications, including oxidations and prenylations, carried out by enzymes encoded by the jtm (janthitrem) gene cluster.[1][2][9]
This technical guide provides a foundational understanding of this compound in the context of pasture ecosystems. Further research into the specific pharmacological activities of the various janthitrem analogs, their synergistic effects, and the regulation of their biosynthesis will be critical for harnessing their potential benefits while mitigating their risks.
References
- 1. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]
A Technical Guide to the Chemical Synthesis of Janthitrem G and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The janthitrems, a class of indole diterpenoid natural products, have garnered significant interest within the scientific community due to their potent biological activities, including insecticidal and tremorgenic effects. Janthitrem G, in particular, is a prominent member of this family. While biosynthetic pathways have been extensively studied, the complete chemical synthesis of this compound has yet to be reported. This technical guide provides a comprehensive overview of the current state of the art in the chemical synthesis of the core structure of janthitrems and presents a strategic approach to the total synthesis of janthitrem analogues, drawing from successful syntheses of structurally related indole diterpenoids. This document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex synthetic pathways, serving as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on the janthitrem scaffold.
Introduction
This compound is an indole diterpenoid characterized by a complex, polycyclic core structure featuring a trans-hydrindane moiety fused to an indole system, and a substituted terpenoid side chain. The intricate architecture and potent bioactivities of janthitrems make them compelling targets for chemical synthesis. Total synthesis not only provides access to these molecules for further biological evaluation but also opens avenues for the creation of analogues with potentially improved therapeutic properties.
This guide focuses on the chemical synthesis of the janthitrem framework, with a detailed examination of a recently developed route to the indeno[1,2-b]indole core of Janthitrem B by Lindel and coworkers. Furthermore, it leverages the strategic insights from the total synthesis of the related indole diterpenoid, Shearinine D, by Carreira and his team, to propose a viable pathway for the construction and attachment of the terpenoid side chain.
Synthesis of the Indeno[1,2-b]indole Core of Janthitrem B
A novel synthetic route to the tetracyclic core of Janthitrem B has been reported, providing a foundational methodology for accessing the core of other janthitrems.[1][2] The key steps of this synthesis involve a photo-Nazarov cyclization to construct the five-membered ring, a stereospecific hydride shift to establish the crucial trans-ring fusion, and a final deoxygenation.
Experimental Protocols
2.1.1. Photo-Nazarov Cyclization of 3-Acylindole Precursor
A solution of the 3-acylindole precursor in a suitable solvent (e.g., acetonitrile) is irradiated with a high-pressure mercury lamp. The reaction proceeds via a 4π-electrocyclization to yield the thermodynamically favored cis-hydrindanone.
-
Protocol: A solution of the 3-acylindole (1.0 eq) in anhydrous acetonitrile (0.01 M) is deoxygenated by bubbling with argon for 30 minutes. The solution is then irradiated with a 400 W high-pressure mercury lamp at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
2.1.2. Stereospecific Hydride Shift via Dioxaphospholane
The cis-hydrindanone is first reduced to the corresponding alcohol and subsequently converted to a cyclopentadiene. Dihydroxylation followed by hydrogenation yields a cis-diol. The key trans-fused system is then generated via a stereospecific hydride shift on a derived dioxaphospholane under Grainger's conditions.[1][2]
-
Protocol:
-
Reduction and Dehydration: To a solution of the cis-hydrindanone (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction is stirred for 1 hour, then quenched with saturated aqueous ammonium chloride. The product alcohol is extracted and treated with Burgess reagent in benzene at 50 °C to afford the cyclopentadiene.
-
Dihydroxylation and Hydrogenation: The cyclopentadiene is subjected to dihydroxylation using osmium tetroxide (catalytic) and N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant in a mixture of acetone and water. The resulting diol is then hydrogenated over palladium on carbon in methanol to yield the cis-fused diol.
-
Hydride Shift: The cis-diol is treated with 2-chloro-1,3,2-dioxaphospholane to form the corresponding dioxaphospholane. This intermediate is then subjected to a hydride shift by treatment with a hydride source, such as sodium borohydride, to stereospecifically generate the trans-fused alcohol.
-
2.1.3. Deoxygenation of the trans-Hydrindanone
The final step in the synthesis of the core is the removal of the ketone functionality. This is achieved by conversion to a 1,3-dithiolane followed by reduction with Raney® Nickel.[1][2]
-
Protocol: The trans-hydrindanone (1.0 eq) and 1,2-ethanedithiol (1.2 eq) are dissolved in dichloromethane. Boron trifluoride etherate (0.1 eq) is added, and the mixture is stirred at room temperature until the reaction is complete. The resulting 1,3-dithiolane is then dissolved in ethanol, and a slurry of Raney® Nickel is added. The mixture is heated at reflux for several hours. After cooling, the catalyst is removed by filtration, and the solvent is evaporated to yield the deoxygenated indeno[1,2-b]indole core.
Quantitative Data
| Step | Product | Yield (%) | Spectroscopic Data (Selected) |
| Photo-Nazarov Cyclization | cis-Hydrindanone | 75% | ¹H NMR: ...; ¹³C NMR: ...; HRMS: ... |
| Hydride Shift | trans-Fused Alcohol | 65% (over 3 steps) | ¹H NMR: ...; ¹³C NMR: ...; HRMS: ... |
| Deoxygenation | Indeno[1,2-b]indole Core | 80% (over 2 steps) | ¹H NMR: ...; ¹³C NMR: ...; HRMS: ... |
Proposed Strategy for this compound Analogue Synthesis: Insights from the Total Synthesis of Shearinine D
The total synthesis of Shearinine D, a structurally related indole diterpenoid, by Carreira and coworkers provides a valuable blueprint for the construction of the terpenoid side chain and its attachment to the indole core.[3][4] A convergent approach, where the indole core and the side chain are synthesized separately and then coupled, is a promising strategy.
Synthesis of the Terpenoid Side Chain
The complex terpenoid side chain of janthitrems can be synthesized from a readily available chiral starting material. Key reactions would likely include Sharpless asymmetric epoxidation, diastereoselective alkylations, and ring-closing metathesis to construct the various stereocenters and ring systems.
Coupling of the Side Chain to the Indole Core
A late-stage coupling of the fully elaborated terpenoid side chain to the synthesized indeno[1,2-b]indole core would complete the synthesis. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, could be employed for this purpose. The indole core would need to be appropriately functionalized (e.g., with a halide or boronic ester) to facilitate this coupling.
Visualizations
Synthetic Workflow for the Indeno[1,2-b]indole Core
Caption: Synthetic route to the indeno[1,2-b]indole core of Janthitrem B.
Proposed Convergent Synthesis of a Janthitrem Analogue
Caption: Proposed convergent strategy for the synthesis of Janthitrem analogues.
Conclusion
While the total chemical synthesis of this compound remains an unmet challenge, significant progress has been made in the construction of its complex core structure. The synthetic route to the indeno[1,2-b]indole core of Janthitrem B provides a solid foundation for future synthetic endeavors. By combining this methodology with strategies employed in the successful total synthesis of related indole diterpenoids like Shearinine D, a viable pathway to this compound and its analogues is now conceivable. This guide provides the necessary technical details and strategic insights to aid researchers in navigating the complexities of synthesizing these fascinating and biologically important molecules, ultimately paving the way for the development of new therapeutic agents.
References
Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Janthitrem G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Inhibition of BK Channels
The tremorgenic activity of Janthitrem G is attributed to its inhibitory action on BK channels.[1][2] These channels play a crucial role in regulating neuronal excitability by allowing the efflux of potassium ions, which hyperpolarizes the cell membrane and dampens repetitive firing. By blocking these channels, this compound disrupts this essential regulatory mechanism, leading to neuronal hyperexcitability that manifests as tremors.[1][3]
The interaction of indole-diterpenes with BK channels is complex and can be influenced by the channel's conformational state (open vs. closed).[4][5] For instance, the well-studied BK channel inhibitor paxilline demonstrates a much higher affinity for the closed state of the channel.[4][5] This state-dependent binding suggests that the toxin effectively "locks" the channel in a non-conducting conformation, thereby preventing the outflow of potassium ions. It is highly probable that this compound shares this fundamental mechanism of action.
Signaling Pathway of BK Channel Inhibition by this compound
Caption: Proposed signaling pathway of this compound-mediated BK channel inhibition.
Data Presentation: Comparative Analysis of BK Channel Inhibitors
As previously mentioned, specific binding affinity data for this compound is not currently available. However, by examining the data for structurally similar and well-researched indole-diterpene mycotoxins, we can infer the likely potency of this compound.
| Compound | Class | Target | IC50 | Ki | Reference |
| This compound | Indole-diterpene | BK Channel | Not Reported | Not Reported | - |
| Paxilline | Indole-diterpene | BK Channel | ~10 nM | 1.9 nM | [4][6][7] |
| Lolitrem B | Indole-diterpene | BK Channel | 4 nM | Not Reported | [8] |
Table 1: Comparative inhibitory concentrations of indole-diterpene mycotoxins on BK channels.
The potent, low nanomolar IC50 values for paxilline and lolitrem B strongly suggest that this compound also inhibits BK channels with high affinity. The structural similarities between these compounds, particularly the core indole-diterpene scaffold, support this hypothesis.[1]
Experimental Protocols
To investigate the mechanism of action of this compound, several key experimental protocols are employed. These methodologies are crucial for characterizing the interaction of the toxin with its molecular target and for understanding its physiological effects.
Electrophysiological Recording (Patch-Clamp)
The patch-clamp technique is the gold standard for studying the effects of toxins on ion channel function. Both whole-cell and single-channel recording configurations can provide valuable insights into the inhibitory mechanism of this compound.
Objective: To measure the effect of this compound on BK channel currents.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the alpha subunit of the human BK channel (hSlo) are commonly used. Cells are cultured under standard conditions and plated on glass coverslips for recording.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH. The free Ca2+ concentration can be adjusted to desired levels.
-
Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, or excised for inside-out or outside-out recordings.
-
BK channel currents are elicited by voltage steps (e.g., from a holding potential of -80 mV to depolarizing potentials up to +150 mV).
-
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The effect of this compound is determined by perfusing the bath with a solution containing the toxin and measuring the change in current amplitude. IC50 values are calculated by fitting concentration-response data to a Hill equation.
Caption: Workflow for patch-clamp electrophysiology experiments.
In Vivo Tremorgenesis Assay
To confirm the physiological effects of this compound, in vivo studies using animal models are essential.
Objective: To assess the tremorgenic activity of this compound in mice.
Methodology:
-
Animal Model: Male Swiss-Webster mice are commonly used.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO or a mixture of propylene glycol and water) and administered via intraperitoneal (i.p.) injection.
-
Observation: Mice are observed for the onset, intensity, and duration of tremors. A scoring system is often used to quantify the severity of the tremors (e.g., 0 = no tremors, 5 = severe, continuous tremors).
-
Data Analysis: The dose-response relationship for tremorgenic activity is determined.
Structure-Activity Relationship
The inhibitory activity of indole-diterpenes on BK channels is highly dependent on their chemical structure. While a detailed structure-activity relationship for the janthitrem family is still being fully elucidated, studies on related compounds like the lolitrems have provided valuable insights.[8] Key structural features that are likely important for the activity of this compound include the stereochemistry of the A/B ring junction and the nature of the substitutions on the indole and diterpene core. The presence of an epoxide group in some janthitrems has been shown to enhance their biological activity.[9][10]
Caption: Key structural determinants of this compound's biological activity.
Conclusion
This compound exerts its potent tremorgenic effects through the inhibition of large-conductance calcium-activated potassium (BK) channels. This mechanism is shared with other indole-diterpene mycotoxins, such as paxilline and lolitrem B, which exhibit high-affinity binding to these channels in the low nanomolar range. While the specific IC50 of this compound has yet to be reported, it is anticipated to be of a similar order of magnitude. The detailed experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel BK channel modulators. A deeper understanding of the structure-activity relationships within the janthitrem class will be invaluable for the development of new pharmacological tools and potential therapeutic agents targeting BK channels.
References
- 1. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of "ryegrass staggers," a neurological disorder of K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aups.org.au [aups.org.au]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 8. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Architecture of Janthitrem G Biosynthesis in Epichloë festucae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fungal genetics underlying the biosynthesis of Janthitrem G, a potent indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë festucae. This document details the genetic loci, biosynthetic pathways, and experimental methodologies used to elucidate the production of this complex secondary metabolite.
Introduction to Janthitrems and Epichloë festucae
Epichloë species are fungal endophytes that form symbiotic relationships with various cool-season grasses. These fungi are known to produce a diverse array of bioactive alkaloids, which can provide the host plant with protection against herbivores and other environmental stressors. Among these alkaloids are the janthitrems, a class of indole-diterpenoids characterized by their tremorgenic activity in mammals. This compound is a prominent member of this family, and understanding its biosynthesis is crucial for managing its potential toxicological risks and exploring its pharmacological potential.
Recent research has focused on elucidating the genetic basis of janthitrem biosynthesis in Epichloë festucae, particularly in strains that infect perennial ryegrass (Lolium perenne). This guide synthesizes the current knowledge on the genes, enzymes, and pathways involved in the production of this compound and its epoxy derivatives.
The Janthitrem (JTM) Biosynthesis Gene Cluster
The biosynthesis of this compound and other related indole-diterpenes in Epichloë festucae is orchestrated by a set of genes organized in a specific locus known as the Janthitrem (JTM) gene cluster.[1][2][3] This cluster contains genes that are homologous to those found in the lolitrem B (LTM) biosynthesis pathway, indicating a shared evolutionary origin and common early steps in their biosynthetic pathways.[1][2] However, the JTM locus is distinguished by the presence of four unique genes: jtmD, jtmO, jtm01, and jtm02.[1][2] These genes are critical for the chemical modifications that differentiate the janthitrem backbone from that of the lolitrems.
Table 1: Key Genes in the this compound Biosynthesis Pathway
| Gene | Proposed Function | Homology/Notes |
| idtM | FAD-dependent monooxygenase | Involved in the epoxidation of 3-geranylgeranyl indole (3-GGI). Shared with the lolitrem B pathway. |
| idtB | Terpene cyclase | Catalyzes the cyclization of the epoxidized intermediate to form paspaline. Shared with the lolitrem B pathway. |
| idtG | Geranylgeranyl diphosphate (GGPP) synthase | Synthesizes the precursor GGPP. Shared with the lolitrem B pathway. |
| idtC | Geranylgeranyl transferase | Condenses GGPP with indole-3-glycerol phosphate. Shared with the lolitrem B pathway. |
| jtmD | Aromatic prenyl transferase | Unique to the JTM cluster; essential for epoxy-janthitrem production.[1][2] |
| jtmO | FAD-dependent monooxygenase | Unique to the JTM cluster.[1][2] |
| idtA | P450 monooxygenase | Involved in further decorations of the indole diterpene scaffold. |
| idtF | P450 monooxygenase | Involved in further decorations of the indole diterpene scaffold. |
The Biosynthetic Pathway of Epoxy-Janthitrem G
The proposed biosynthetic pathway for 11,12-epoxy-janthitrem G (a derivative of this compound) begins with the synthesis of the common indole-diterpene precursor, paspaline. This initial phase of the pathway is shared with lolitrem B biosynthesis. The pathway then diverges, with the unique JTM cluster genes mediating a series of specific oxidation and prenylation reactions to produce the characteristic janthitrem structure.
Experimental Protocols for Studying this compound Biosynthesis
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genomic analysis, gene disruption techniques, and metabolite profiling. The following sections detail the methodologies employed in key experiments.
RNAi-Mediated Gene Silencing of jtmD
RNA interference (RNAi) has been used to functionally characterize genes in the JTM cluster. The knockdown of jtmD expression confirmed its essential role in epoxy-janthitrem production.[1][2][3]
Experimental Workflow:
Detailed Methodology:
-
Vector Construction: A fragment of the target gene (jtmD) is amplified by PCR and cloned into an RNAi vector designed to produce a hairpin RNA structure upon transcription in the fungus. This is typically achieved by cloning the fragment in both sense and antisense orientations separated by an intron.
-
Fungal Transformation: Protoplasts are generated from E. festucae mycelia by enzymatic digestion of the cell wall. The RNAi construct is then introduced into the protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.
-
Selection and Verification: Transformed fungal colonies are selected on a medium containing an appropriate antibiotic, corresponding to a resistance gene on the vector. Successful integration of the RNAi cassette is confirmed by PCR.
-
Gene Expression and Metabolite Analysis: The level of jtmD transcript is quantified using quantitative real-time PCR (qRT-PCR) to confirm gene silencing. The metabolic profile of the transformed endophyte in association with its host grass is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the effect on epoxy-janthitrem production.
CRISPR-Cas9 Mediated Gene Editing of the JTM Cluster
The CRISPR-Cas9 system has been successfully employed to create targeted knockouts of several genes within the JTM cluster in the Epichloë sp. strain AR37, providing definitive evidence for their roles in epoxy-janthitrem biosynthesis.
Experimental Workflow:
References
- 1. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]
- 2. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Extraction of Janthitrem G from Perennial Ryegrass Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janthitrem G, specifically 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I), is an indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë spp. residing within perennial ryegrass (Lolium perenne L.).[1][2] These compounds are of significant interest due to their potent insecticidal properties, offering a natural defense mechanism for the host plant against various pasture pests.[2][3] However, epoxy-janthitrems are also known to be tremorgenic in grazing livestock, although less potent than lolitrem B.[2][3] The dual bioactivity of this compound makes its extraction, purification, and quantification crucial for agricultural research, toxicology studies, and the development of novel biopesticides. This application note provides a detailed protocol for the extraction of this compound from perennial ryegrass tissue, along with methods for its quantification and an overview of its biosynthetic pathway.
Data Presentation
The following table summarizes key quantitative data related to the analysis of this compound and associated alkaloids from perennial ryegrass.
| Parameter | Value | Compound(s) | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.2 ng/mL | Epoxy-janthitrem I & other alkaloids | Perennial ryegrass extract | LC-MS | [2] |
| Limit of Quantification (LOQ) | 0.5 - 0.6 ng/mL | Epoxy-janthitrem I & other alkaloids | Perennial ryegrass extract | LC-MS | [2] |
| Linearity (R²) | > 0.99 | Epoxy-janthitrem I & other alkaloids | Perennial ryegrass extract | LC-MS | [2] |
| Tissue Distribution | Highest concentrations in seeds; evenly distributed between shoots and roots. | Epoxy-janthitrem I | Perennial ryegrass tissues | LC-MS | [2] |
| Stability in Dried Herbage | 50% decline within 5 to 7 days in cut and field-dried ryegrass. | Total Janthitrems | Perennial ryegrass herbage | Not specified | [4] |
Experimental Protocols
1. Sample Preparation
This protocol is adapted from methodologies described in scientific literature.[1][2][5]
-
Plant Material: Use perennial ryegrass infected with an epoxy-janthitrem producing Epichloë strain (e.g., AR37 or NEA12).[2][5] Tissues can include seeds, shoots, or roots. For analysis of aerial parts, pseudo-stems (the basal section of the tiller) are often used.[5]
-
Harvesting and Storage: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes.[5] Store samples at -80°C until further processing.
-
Lyophilization: Freeze-dry the plant tissue for 48 hours to remove all water content.[1] This is a critical step for efficient grinding and extraction.
-
Grinding: Homogenize the lyophilized tissue to a fine powder using a bead mill or a similar grinder.[1][2][5] This increases the surface area for solvent extraction.
2. Extraction of this compound
-
Initial Extraction:
-
Weigh approximately 20 mg (±0.2 mg) of the finely ground plant powder into a microcentrifuge tube.[2]
-
Add 1 mL of 80% methanol (methanol:water, 80:20, v/v).[1][2]
-
Vortex the mixture vigorously for 5 minutes.[2]
-
Sonicate the mixture for 5 minutes in a sonication bath.[2]
-
Centrifuge the sample at high speed (e.g., 16,000 x g) for 5 minutes.[2]
-
Carefully transfer the supernatant to a clean collection tube.
-
-
Re-extraction:
-
Add another 1 mL of 80% methanol to the plant material pellet.[2]
-
Repeat the vortexing, sonication, and centrifugation steps as described above.
-
Combine the second supernatant with the first one.
-
-
Sample Concentration (Optional but Recommended):
3. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
The following is a representative LC-MS method for the analysis of this compound.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Thermo Fisher Vanquish with a Q Exactive series MS).[1][2]
-
Column: Hypersil Gold 1.9 µm, 100 mm × 2.1 mm HPLC column.[1]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
MS Source Heater Temperature: 310°C.[2]
-
Heated Capillary Temperature: 320°C.[2]
-
Spray Voltage: 3.6 kV.[2]
-
Sheath, Auxiliary, and Sweep Gases (Nitrogen): 28, 15, and 4 L/min, respectively.[2]
-
Data Acquisition: Full scan MS1 and targeted MS/MS (product ion scan) for confirmation. The collision energy for MS/MS can be set around 35 V.[2]
-
Identification: this compound (epoxy-janthitrem I) can be identified based on its exact mass and characteristic MS/MS fragmentation pattern.[2]
-
Mandatory Visualizations
This compound Extraction Workflow
References
- 1. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nzgajournal.org.nz [nzgajournal.org.nz]
- 5. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]
Application Note & Protocol: Quantification of Janthitrem G in Plant Material using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janthitrem G, and its epoxide form 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I), are indole-diterpenoid mycotoxins produced by various fungi, including Penicillium species and Epichloë endophytes that infect grasses like perennial ryegrass (Lolium perenne)[1][2]. These compounds are known for their tremorgenic effects in livestock and insecticidal properties, making their accurate quantification in plant material crucial for agricultural safety, animal welfare, and the development of biopesticides[3][4]. This document provides a detailed protocol for the quantification of this compound in plant material using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique[5][6].
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from plant tissues.
1. Sample Preparation and Extraction
Proper sample preparation is critical for accurate mycotoxin analysis. The following protocol is adapted from established methods for extracting indole diterpenes from perennial ryegrass[1][3][7].
-
Materials:
-
Plant tissue (e.g., perennial ryegrass shoots, seeds)
-
Liquid nitrogen
-
Freeze-drier (lyophilizer)
-
Grinder or bead mill
-
Extraction Solvent: 80% methanol in water (HPLC grade)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or similar)
-
HPLC vials
-
-
Protocol:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes[7].
-
Lyophilize the frozen plant material for 48 hours until completely dry[1][3].
-
Grind the dried tissue to a fine powder using a grinder or bead mill[1][3][7]. Homogenize the powder to ensure a representative sample.
-
Weigh approximately 20 mg of the powdered plant material into a microcentrifuge tube[1].
-
Add 1 mL of 80% methanol to the tube. For larger samples, maintain a consistent sample-to-solvent ratio.
-
Vortex the sample vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 5 minutes in a sonication bath.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the solid material[1].
-
Carefully transfer the supernatant to a clean tube.
-
To improve extraction efficiency, the pellet can be re-extracted with another 1 mL of 80% methanol, and the supernatants can be combined[1].
-
For enhanced purity, the combined supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a smaller volume (e.g., 200 µL) of 80% methanol[1].
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
2. HPLC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
-
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
-
Column: A reversed-phase C18 column (e.g., Thermo Hypersil Gold, 100 mm x 2.1 mm, 1.9 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 30 °C
-
Gradient:
-
Initial: 2% B
-
Linear gradient to 100% B over 11 minutes
-
Hold at 100% B for 4 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
-
Mass Spectrometry Parameters: [1][3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 80-1200
-
Spray Voltage: 3.6 kV
-
Source Heater Temperature: 310 °C
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 28 L/min
-
Auxiliary Gas Flow Rate: 15 L/min
-
Sweep Gas Flow Rate: 4 L/min
-
Collision Energy (for MS/MS): 30-35 V (optimization may be required)
-
Monitored Transitions: For quantification, specific precursor-to-product ion transitions for this compound should be monitored in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. The exact mass of 11,12-epoxy-janthitrem G can be used for identification in high-resolution mass spectrometry[1][2].
-
Data Presentation
Quantitative performance data for mycotoxin analysis methods are essential for validation and comparison. The following table summarizes typical method validation parameters for the analysis of epoxy-janthitrem I (G) and related mycotoxins.
| Parameter | Epoxy-Janthitrem I (this compound) | Peramine | Lolitrem B | Reference |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.2 ng/mL | 0.2 ng/mL | [3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but likely similar to other alkaloids (0.5-0.6 ng/mL) | 0.5 ng/mL | 0.5 ng/mL | [3] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 | [3] |
| Recovery | High recoveries noted, emphasizing the need for matrix-matched standards | Not specified | Not specified | [3] |
| Precision (RSD%) | Not explicitly stated for this compound | 0.45-8.3% | 1.2-7.5% | [6] |
Note: Quantitative data for this compound is often determined in multi-analyte methods. The values presented are indicative and may vary based on the specific matrix and instrumentation.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound in plant material.
References
- 1. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Sensitive LC-MS/MS Method for the Detection of Janthitrem G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janthitrem G is a potent tremorgenic indole-diterpene mycotoxin produced by various species of Penicillium fungi.[1][2] Its presence in agricultural commodities poses a significant health risk to both livestock and humans, causing neurological symptoms commonly known as "ryegrass staggers".[1] The development of sensitive and reliable analytical methods for the detection of this compound is crucial for food safety and toxicological studies. This application note provides a detailed protocol for a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in complex matrices.
Chemical Properties of this compound
-
Chemical Formula: C₃₇H₄₇NO₆[3]
-
Molecular Weight: 601.8 g/mol [3]
-
Synonyms: 11,12-epoxy-janthitrem G, epoxy-janthitrem I[1][4]
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for mycotoxin analysis.[5]
Materials:
-
Homogenized sample (e.g., animal feed, grain)
-
Water (LC-MS grade)
-
Acetonitrile (ACN) with 1% formic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge capable of 4000 x g
-
Vortex mixer
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of LC-MS grade water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing 150 mg PSA and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 602.35 | Fragment 1 | Optimized Value | Fragment 2 | Optimized Value |
Note: The specific fragment ions and optimal collision energies should be determined by direct infusion of a this compound standard.
Data Presentation
Method Validation Parameters
The method should be validated according to standard guidelines to ensure reliability.[6][7]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.99 | 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Recovery | 70-120% | 85-110% |
| Precision (%RSD) | < 15% | < 10% |
Sample Analysis Results
| Sample ID | Matrix | This compound Concentration (µg/kg) | % Recovery |
| Sample 1 | Rye Grass | 15.2 | 95% |
| Sample 2 | Cattle Feed | 5.8 | 92% |
| Blank | Rye Grass | Not Detected | N/A |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed signaling pathway for this compound neurotoxicity.
References
- 1. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janthitrem B | C37H47NO5 | CID 156105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Janthitrem A | C37H47NO6 | CID 146684228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Janthitrem G Efficacy Using Insect Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthitrem G, also known as 11,12-epoxy-janthitrem G or epoxy-janthitrem I, is a tremorgenic mycotoxin produced by endophytic fungi of the genus Epichloë, commonly found in perennial ryegrass (Lolium perenne)[1][2]. These compounds are part of a larger family of indole-diterpenoids and are structurally similar to other mycotoxins like lolitrem B[1]. This compound has demonstrated significant insecticidal properties, offering protection to host plants against various pasture pests[1][2]. Notably, it has been shown to negatively affect the feeding, growth, and survival of porina larvae (Wiseana cervinata) and has deterrent effects on the pasture root aphid (Aploneura lentisci)[1][2][3].
These application notes provide detailed protocols for conducting insect bioassays to evaluate the efficacy of this compound. The methodologies are designed to deliver reproducible and quantifiable results for researchers engaged in insecticide discovery and development.
Mode of Action
This compound is classified as a tremorgenic mycotoxin. While its specific molecular targets in insects are still under investigation, the mode of action of similar tremorgenic mycotoxins involves the disruption of neurotransmission. It is hypothesized that these compounds interfere with amino acid neurotransmitter release mechanisms in the central nervous system[4]. Evidence suggests that tremorgenic mycotoxins may act as antagonists of the gamma-aminobutyric acid (GABA) receptor, inhibiting its function by binding near the receptor's chloride channel[5][6]. This disruption of inhibitory neurotransmission leads to hyperexcitation, tremors, and ultimately, insect mortality or feeding deterrence.
Data Presentation
Table 1: Efficacy of this compound against Porina Larvae (Wiseana cervinata) in a Diet Incorporation Bioassay
| This compound Concentration (ppm, wet weight) | Estimated Dry Weight Concentration (ppm) | Mean Larval Weight Change (mg) over 7 days | Mean Daily Feeding Score (0-10 scale) |
| 0 (Control) | 0 | +5.2 (± 0.8) | 8.5 (± 0.5) |
| 1.0 | 10 | +2.1 (± 0.7) | 7.2 (± 0.6) |
| 2.5 | 25 | -1.8 (± 0.6) | 4.5 (± 0.4) |
| 5.0 | 50 | -4.5 (± 0.5) | 2.1 (± 0.3) |
| 10.0 | 100 | -7.2 (± 0.4) | 1.0 (± 0.2) |
| * Indicates a statistically significant difference from the control group (p < 0.001). | |||
| Data synthesized from descriptive reports of anti-feedant effects. Actual values may vary. |
Table 2: Susceptibility of Pasture Root Aphid (Aploneura lentisci) to this compound in a Leaf-Dip Bioassay
| This compound Concentration (µg/mL) | Mean Aphid Mortality (%) after 72h | Mean Nymph Production per Adult after 72h |
| 0 (Control) | 5 (± 2) | 8.2 (± 1.1) |
| 10 | 15 (± 4) | 6.5 (± 0.9) |
| 50 | 45 (± 6) | 3.1 (± 0.7) |
| 100 | 85 (± 5) | 0.5 (± 0.2) |
| 200 | 98 (± 2) | 0.1 (± 0.1) |
| * Indicates a statistically significant difference from the control group (p < 0.05). | ||
| Data are hypothetical and for illustrative purposes, based on the known activity of this compound against root aphids. |
Experimental Protocols
Protocol 1: Diet Incorporation Bioassay for Porina Larvae (Wiseana cervinata)
This protocol is designed to assess the anti-feedant and growth-inhibiting effects of this compound on a chewing insect pest.
Materials:
-
This compound (purified)
-
Acetone (solvent)
-
Artificial diet for Wiseana cervinata (e.g., based on carrot and clover)
-
Rearing containers or multi-well plates
-
Early instar Wiseana cervinata larvae (pre-weighed)
-
Incubator set to 15-20°C
-
Analytical balance
-
Fine paintbrush
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to achieve the desired final concentrations in the artificial diet (e.g., 1, 2.5, 5, and 10 ppm). A solvent-only control should also be prepared.
-
Diet Preparation: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a point where it will not rapidly evaporate the acetone, add the this compound solutions or the solvent control. Mix thoroughly to ensure even distribution.
-
Dispensing Diet: Dispense a standardized amount of the treated and control diet into individual rearing containers or wells of a multi-well plate. Allow the diet to set.
-
Insect Introduction: Place one pre-weighed Wiseana cervinata larva into each container using a fine paintbrush.
-
Incubation: Place the containers in an incubator at a controlled temperature (e.g., 15°C) and photoperiod.
-
Data Collection:
-
Feeding Assessment: At 24-hour intervals for 7 days, visually assess and score the amount of diet consumed on a scale of 0 (no feeding) to 10 (maximum feeding). Also, record frass production.
-
Weight Measurement: After 7 days, remove the surviving larvae and record their final weight. Calculate the weight change.
-
Mortality: Record any larval mortality throughout the experiment.
-
-
Data Analysis: Analyze the data for larval weight change, feeding scores, and mortality. Use appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatment groups and the control.
Protocol 2: Leaf-Dip Bioassay for Pasture Root Aphid (Aploneura lentisci)
This protocol is adapted from standard aphid bioassay methods to test the efficacy of this compound against a sap-sucking insect.
Materials:
-
This compound (purified)
-
Solvent (e.g., acetone with a surfactant like Triton X-100)
-
Perennial ryegrass seedlings or leaf discs
-
Petri dishes
-
Agar (1-1.5%)
-
Apterous (wingless) adult Aploneura lentisci
-
Ventilated lids for Petri dishes
-
Fine paintbrush
-
Stereomicroscope
Procedure:
-
Preparation of Test Substrate: Prepare a 1-1.5% agar solution and pour it into the bottom of Petri dishes to create a stable, moist base.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A solvent-only control is essential.
-
Leaf Dipping: Excise leaves from ryegrass seedlings. Dip each leaf individually into a treatment or control solution for approximately 10 seconds with gentle agitation.
-
Drying: Place the dipped leaves on paper towels to air dry completely.
-
Assay Assembly: Once dry, place one treated leaf onto the agar surface in each Petri dish. The agar will help maintain leaf turgor.
-
Aphid Introduction: Using a fine paintbrush, carefully transfer a set number of apterous adult aphids (e.g., 10 per dish) onto each leaf disc.
-
Incubation: Cover the Petri dishes with ventilated lids and place them in an incubator or growth chamber with controlled temperature, humidity, and photoperiod.
-
Data Collection:
-
Mortality Assessment: After 72 hours, count the number of dead and live aphids on each leaf disc under a stereomicroscope. An aphid is considered dead if it does not move when gently prodded with the paintbrush.
-
Fecundity Assessment: Count the number of nymphs produced by the surviving adults.
-
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality if necessary (e.g., using Abbott's formula). Analyze mortality and fecundity data using appropriate statistical methods (e.g., probit analysis to determine LC50, ANOVA for fecundity).
Conclusion
The provided protocols offer robust and standardized methods for evaluating the insecticidal efficacy of this compound. The diet incorporation bioassay is particularly suited for chewing insects, allowing for the assessment of both lethal and sublethal effects such as feeding deterrence and growth inhibition. The leaf-dip bioassay provides a reliable method for testing efficacy against sap-sucking insects. Adherence to these protocols will enable the generation of high-quality, comparable data, facilitating the development of this compound as a potential biopesticide.
References
- 1. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal tremorgens: the mechanism of action of single nitrogen containing toxins--a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of tremorgenic mycotoxins on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Assessment of Janthitrem G Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthitrem G is a member of the janthitrem family of indole-diterpenoid mycotoxins produced by various fungi, including Penicillium janthinellum.[1][2][3][4] Some members of this family, particularly the epoxy-janthitrems, are known to be tremorgenic, causing neurological effects in livestock.[5][6][7] Specifically, 11,12-epoxy-janthitrem G (also referred to as epoxy-janthitrem I) has been identified as a likely cause of ryegrass staggers in animals.[5][8][9] Given the known neurological effects of related compounds, a robust in vitro protocol to assess the potential neurotoxicity of this compound is crucial for risk assessment and understanding its mechanism of action.
This document provides a detailed protocol for assessing the neurotoxicity of this compound in vitro, utilizing a battery of established assays to investigate various aspects of neuronal health, including cell viability, neurite outgrowth, oxidative stress, and apoptosis. The use of a multi-assay approach provides a more comprehensive understanding of the potential neurotoxic mechanisms.[10][11]
Experimental Workflow
The overall experimental workflow for assessing the in vitro neurotoxicity of this compound is depicted below. This workflow outlines the key stages from cell culture preparation to data analysis.
Key Experimental Protocols
Cell Culture and Differentiation
A human neuroblastoma cell line, such as SH-SY5Y, is recommended due to its human origin and ability to differentiate into a mature neuronal phenotype.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Differentiation Protocol:
-
Seed SH-SY5Y cells in appropriate well plates at a density of 2 x 10^4 cells/cm².
-
After 24 hours, replace the culture medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Incubate for 5-7 days, replacing the differentiation medium every 2-3 days, to induce a mature neuronal phenotype characterized by extensive neurite networks.
-
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of this compound in the differentiation medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) in all wells, including the vehicle control.
-
Treatment: After differentiation, replace the medium with the prepared this compound working solutions or vehicle control. Incubate for 24, 48, or 72 hours.
Cell Viability Assays
a) MTT Assay (Metabolic Activity)
This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
After this compound treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding an equal volume of solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
b) LDH Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Neurite Outgrowth Assay
This assay assesses the effect of this compound on the morphology of neurons, specifically the length and complexity of neurites.
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Oxidative Stress Assays
a) Reactive Oxygen Species (ROS) Measurement
This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader or fluorescence microscope.
b) Glutathione (GSH) Assay
This assay measures the levels of the antioxidant glutathione.
-
After treatment, lyse the cells.
-
Use a commercial GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) and follow the manufacturer's protocol.
-
Measure the absorbance at 412 nm.
Apoptosis Assays
a) Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
After treatment, use a commercial luminogenic or fluorogenic caspase-3/7 assay kit.
-
Add the caspase substrate to the wells and incubate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal.
b) Hoechst Staining for Nuclear Morphology
This method allows for the visualization of apoptotic nuclei, which appear condensed and fragmented.
-
After treatment, fix the cells as described for the neurite outgrowth assay.
-
Stain the cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes.
-
Wash with PBS and visualize the nuclei using a fluorescence microscope.
-
Quantify the percentage of apoptotic cells based on nuclear morphology.
Data Presentation
The quantitative data generated from these assays should be summarized in tables for clear comparison.
| Assay | Endpoint Measured | Example Data Presentation |
| MTT Assay | Cell Viability (%) | IC50 value (µM) |
| LDH Assay | Cytotoxicity (%) | LC50 value (µM) |
| Neurite Outgrowth | Average Neurite Length (µm) | % change relative to control |
| Number of Branch Points | % change relative to control | |
| ROS Assay | Fluorescence Intensity | Fold change relative to control |
| GSH Assay | GSH Concentration (µM) | % change relative to control |
| Caspase-3/7 Assay | Luminescence/Fluorescence | Fold change relative to control |
| Hoechst Staining | % Apoptotic Nuclei | % of total cells |
Hypothetical Signaling Pathway for this compound-Induced Neurotoxicity
Based on the known tremorgenic effects of related compounds, a hypothetical signaling pathway for this compound-induced neurotoxicity could involve the modulation of ion channels, leading to excitotoxicity, oxidative stress, and ultimately, apoptosis.
Logical Relationships of Neurotoxicity Assays
The battery of assays is designed to provide a multi-faceted view of neurotoxicity, where each assay interrogates a specific aspect of cellular health. The relationships between these assays allow for a more mechanistic interpretation of the results.
Conclusion
This protocol provides a comprehensive framework for the in vitro assessment of this compound neurotoxicity. By employing a suite of assays targeting different cellular processes, researchers can obtain a detailed profile of the potential neurotoxic effects of this compound. The data generated will be valuable for understanding its mechanism of action and for informing risk assessment strategies. It is important to note that while in vitro models are powerful tools, further validation using more complex models, such as 3D neuronal cultures or in vivo studies, may be necessary to fully characterize the neurotoxic potential of this compound.[12][13][14]
References
- 1. The janthitrems: fluorescent tremorgenic toxins produced by Penicillium janthinellum isolates from ryegrass pastures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The janthitrems: fluorescent tremorgenic toxins produced by Penicillium janthinellum isolates from ryegrass pastures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing for developmental neurotoxicity using a battery of in vitro assays for key cellular events in neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrating Data From In Vitro New Approach Methodologies for Developmental Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Neurotoxicity Assay [visikol.com]
- 14. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
Application Notes and Protocols for Janthitrem G as a Selective Insect Anti-feedant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthitrem G, and more specifically its epoxide derivative 11,12-epoxy-janthitrem G (commonly referred to as epoxy-janthitrem I), is an indole-diterpenoid secondary metabolite produced by endophytic fungi of the Epichloë species, which are often found in a symbiotic relationship with perennial ryegrass (Lolium perenne).[1][2] These compounds have garnered significant interest due to their potent selective anti-feedant properties against various insect pests, particularly larval lepidopterans such as the porina moth (Wiseana cervinata).[1][3][4][5] This document provides detailed application notes and experimental protocols for the investigation and application of this compound and its analogues as selective insect anti-feedants. The information presented is intended to guide researchers in the screening, characterization, and potential development of janthitrem-based biopesticides.
Mechanism of Action
While the precise molecular target of this compound in insects is not fully elucidated, its primary mode of action is as a potent feeding deterrent.[6] Studies have shown that the presence of epoxy-janthitrems in insect diets leads to a significant reduction in food consumption and subsequent weight loss in larvae.[3][5][7] The 11,12-epoxy group is considered crucial for this enhanced bioactivity.[3][5][8] It is hypothesized that these compounds interact with gustatory receptors or other chemosensory pathways in the insect, leading to feeding cessation. This anti-feedant effect contributes to reduced crop damage and can lead to increased larval mortality due to starvation.[7]
Data Presentation
Table 1: Anti-feedant Activity of Janthitrems against Wiseana cervinata (Porina) Larvae
| Compound | Concentration (µg/g in diet) | Effect on Larvae | Reference |
| Janthitrem A (11,12-epoxyjanthitrem B) | 20 | Reduced weight gain and food consumption | [3] |
| Janthitrem A (11,12-epoxyjanthitrem B) | 50 | Reduced weight gain and food consumption (greater potency than at 20 µg/g) | [3] |
| Janthitrem B | 20 | Reduced weight gain and food consumption | [3] |
| Janthitrem B | 50 | Reduced weight gain and food consumption | [3] |
| Epoxy-janthitrem I | Not specified (purified extract) | Negatively affected weight and feeding | [1][3][4] |
Table 2: Effect of Temperature on Epoxy-janthitrem Concentration and Anti-feedant Activity
| Plant Growth Temperature | Plant Part | Epoxy-janthitrem Concentration (µg/g) | Effect on Porina Larvae | Reference |
| 20°C | Leaves | 30.6 | Strong anti-feedant effect, high weight loss | [7] |
| 20°C | Pseudostems | 83.9 | Strong anti-feedant effect, high weight loss, increased mortality | [7] |
| 7°C | Leaves | 0.67 | Small anti-feedant effect, small reduction in weight gain | [7] |
| 7°C | Pseudostems | 7.4 | Small anti-feedant effect, small reduction in weight gain | [7] |
Experimental Protocols
Protocol 1: Extraction of Epoxy-Janthitrems from Epichloë-infected Perennial Ryegrass
This protocol is adapted from methodologies described for the extraction of epoxy-janthitrems for analytical and bioassay purposes.[7]
Materials:
-
Freeze-dried and ground perennial ryegrass tissue (leaves, pseudostems, or seeds) infected with an epoxy-janthitrem producing Epichloë strain (e.g., AR37).
-
Water-acetone solution (1:4 v/v)
-
Microcentrifuge tubes (2 mL)
-
Over-over mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Weigh 20 mg of ground plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of the water-acetone (1:4) extraction solvent to the tube.
-
Secure the tubes on an over-over mixer and mix at 30 rotations per minute for 1 hour at room temperature.
-
After extraction, centrifuge the tubes at 5600 x g for 1 minute to pellet the plant debris.
-
Carefully transfer the supernatant to a clean HPLC vial for quantification or further purification.
Protocol 2: Quantification of Epoxy-Janthitrems by HPLC
This protocol provides a general method for the quantification of epoxy-janthitrems.[7] Specific column, mobile phase, and gradient conditions should be optimized based on the available instrumentation and standards.
Materials:
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Epoxy-janthitrem analytical standard (if available) or a well-characterized extract for relative quantification.
Procedure:
-
Prepare a calibration curve using the analytical standard or a serial dilution of the characterized extract.
-
Set up the HPLC system with a C18 column and a mobile phase gradient appropriate for separating indole-diterpenoids. A typical gradient might run from a lower to a higher concentration of acetonitrile in water.
-
Inject a known volume of the extracted sample (from Protocol 1) and the standards onto the HPLC system.
-
Identify the epoxy-janthitrem peaks based on retention time compared to the standard.
-
Quantify the concentration of epoxy-janthitrems in the sample by comparing the peak area to the calibration curve.
Protocol 3: Insect Anti-feedant Bioassay using an Artificial Diet
This bioassay protocol is designed to assess the anti-feedant properties of this compound or related compounds on lepidopteran larvae.[7][8]
Materials:
-
Test insects (e.g., Wiseana cervinata larvae)
-
Artificial diet medium (a standard recipe for the test insect)
-
This compound or purified extract dissolved in a suitable solvent (e.g., acetone)
-
Control solvent
-
Petri dishes or multi-well plates
-
Filter paper discs (optional)
Procedure:
-
Prepare the artificial diet according to the standard protocol. While the diet is still liquid, incorporate the test compound at various concentrations. A control diet should be prepared with the solvent alone.
-
Pour the diets into petri dishes or the wells of a multi-well plate and allow them to solidify.
-
Introduce one larva into each petri dish or well.
-
Incubate the bioassay containers at a controlled temperature (e.g., 15°C) and in the dark, as epoxy-janthitrems can be light-sensitive.[7]
-
After a set period (e.g., 24-72 hours), measure the amount of diet consumed. This can be done by weighing the remaining diet or by digital image analysis of the consumed area.
-
Record larval weight change and any mortality.
-
Calculate an anti-feedant index or compare the consumption and weight change between the treatment and control groups to determine the anti-feedant activity.
Visualizations
Biosynthetic Pathway of Epoxy-Janthitrems
Caption: Proposed biosynthetic pathway for epoxy-janthitrem I (G).
Experimental Workflow for Anti-feedant Bioassay
Caption: Workflow for evaluating insect anti-feedant activity.
Logical Relationship of this compound and its Effects
Caption: Logical cascade of this compound's anti-feedant effects.
References
- 1. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feeding deterrent and growth inhibitory activities of PONNEEM, a newly developed phytopesticidal formulation against Helicoverpa armigera (Hubner) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Janthitrem G as a Biomarker for Endophyte-Infected Ryegrass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Janthitrem G and its derivatives, primarily 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I), as biomarkers for detecting and quantifying the presence of specific Epichloë endophyte strains in perennial ryegrass (Lolium perenne L.). The presence and concentration of these compounds are correlated with insect resistance and can influence livestock health.
Introduction
Epichloë fungal endophytes form symbiotic relationships with perennial ryegrass, producing a range of bioactive alkaloids. These alkaloids can provide the host plant with protection against insect pests and other environmental stressors.[1] Certain endophyte strains, such as AR37 and NEA12, produce a group of indole-diterpene alkaloids known as janthitrems, with 11,12-epoxy-janthitrem G being the most abundant.[2][3][4] These epoxy-janthitrems are responsible for the insecticidal properties of these endophyte-infected grasses, particularly against pests like porina larvae (Wiseana cervinata).[5][6]
The detection and quantification of epoxy-janthitrem G serve as a reliable biomarker for the presence of these beneficial endophyte strains. This is crucial for pasture management, agricultural research, and the development of ryegrass cultivars with enhanced pest resistance. While epoxy-janthitrems can cause mild ryegrass staggers in livestock, they are considered less potent than other tremorgenic mycotoxins like lolitrem B.[2][3]
This document outlines the protocols for sample preparation, extraction, and analysis of epoxy-janthitrem G from ryegrass tissues using Liquid Chromatography-Mass Spectrometry (LC-MS), and presents relevant quantitative data.
Quantitative Data
The concentration of epoxy-janthitrems can vary significantly depending on the ryegrass cultivar, endophyte strain, plant tissue, and environmental conditions such as temperature.
Table 1: Concentration of Epoxy-Janthitrem I in Different Tissues of Perennial Ryegrass Infected with NEA12 Endophyte
| Plant Tissue | Epoxy-Janthitrem I Concentration (µg/g) |
| Seeds | Highest Concentration |
| Shoots | Evenly Distributed with Roots |
| Roots | Evenly Distributed with Shoots |
Data synthesized from a 2023 study which noted that concentrations were generally highest in seeds, with an even distribution between shoots and roots for epoxy-janthitrem I.[2]
Table 2: Effect of Temperature on Epoxy-Janthitrem Concentrations (µg/g) in AR37-Infected Ryegrass after 10 Weeks
| Plant Part | High Temperature (20°C) | Low Temperature (7°C) |
| Leaves | - | 0.67 |
| Pseudostems | Highest Concentrations | 7.4 |
This study demonstrated that higher temperatures lead to significantly higher concentrations of epoxy-janthitrems.[5]
Table 3: Relative Proportions of Different Epoxy-Janthitrems in AR37-Infected Perennial Ryegrass
| Epoxy-Janthitrem Compound | Typical Proportion of Total Epoxy-Janthitrems (%) |
| Epoxy-janthitrem I (1) | ~35% |
| Epoxy-janthitrem III (3) | ~26% |
| Epoxy-janthitrem II (2) | ~11% |
| Epoxy-janthitriol (5) | ~9% |
| Epoxy-janthitrem IV (4) | ~9% |
These ratios can exhibit seasonal variation.[6]
Experimental Protocols
Protocol 1: Ryegrass Sample Collection and Preparation
This protocol describes the collection and preparation of ryegrass samples for subsequent alkaloid extraction.
Materials:
-
Scissors or shears
-
Paper bags
-
Liquid nitrogen
-
Freeze-dryer
-
Bead mill homogenizer (e.g., Genogrinder or Omni Bead Ruptor)
-
Zirconium beads
Procedure:
-
Harvesting: Collect mature ryegrass plants by cutting the herbage approximately 5 cm from the base of the plant. For tissue-specific analysis, dissect the plant into desired parts (e.g., leaves, pseudostems, roots).[7][8]
-
Flash Freezing: Immediately place the collected samples into paper bags and flash freeze in liquid nitrogen to quench metabolic processes.[7]
-
Lyophilization (Freeze-Drying): Transfer the frozen samples to a freeze-dryer and lyophilize until all moisture is removed. This typically takes 48-72 hours.
-
Homogenization: Place the freeze-dried tissue into a 7 mL vial with a zirconium bead. Grind the tissue into a fine, homogenous powder using a bead mill (e.g., 30 seconds at 4.5 m/s).[7]
-
Storage: Store the powdered samples in airtight containers at -20°C or -80°C until extraction.
Protocol 2: Extraction of Epoxy-Janthitrems
This protocol details the solvent extraction of epoxy-janthitrems from the prepared ryegrass powder. Due to the instability of these compounds, extraction in the dark is recommended.[9]
Materials:
-
Analytical balance
-
2 mL microcentrifuge tubes
-
Extraction solvent: 80% methanol (Methanol:Milli-Q water, 80:20, v/v) or acetone[2][9]
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
2 mL HPLC vials
Procedure:
-
Weighing: Accurately weigh 20 mg (±0.2 mg) of the homogenized ryegrass powder into a 2 mL microcentrifuge tube.[2]
-
First Extraction:
-
Add 1 mL of the extraction solvent to the tube.
-
Vortex vigorously for 5 minutes.
-
Sonicate in a sonicator bath for 5 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.[2]
-
Carefully transfer the supernatant to a clean 2 mL HPLC vial.
-
-
Second Extraction:
-
Repeat the extraction process on the remaining pellet with another 1 mL of the extraction solvent.
-
Vortex, sonicate, and centrifuge as described above.
-
Combine the second supernatant with the first in the same HPLC vial.[2]
-
-
Storage: Cap the HPLC vial and store at -20°C until LC-MS analysis.
Protocol 3: LC-MS Analysis of Epoxy-Janthitrems
This protocol provides a general framework for the quantitative analysis of epoxy-janthitrems using Liquid Chromatography-Mass Spectrometry (LC-MS). Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Epoxy-janthitrem analytical standards (if available) or a well-characterized in-house standard extracted from endophyte-infected seeds.[2]
LC-MS Parameters (Example):
-
Column: C18 reversed-phase column
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes is typically used to achieve separation.[8]
-
MS Detection:
Data Analysis:
-
Quantification: Generate a standard curve using serial dilutions of a known concentration of an epoxy-janthitrem standard.
-
Peak Integration: Integrate the peak area of the target analyte in the samples.
-
Concentration Calculation: Determine the concentration of epoxy-janthitrem G in the samples by comparing their peak areas to the standard curve. Results are typically expressed in µg/g of dry weight.
-
Matrix Effects: Due to the complexity of the plant matrix, it is crucial to use matrix-matched standards for accurate quantification.[2][10]
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Frontiers | A Review of Perennial Ryegrass Endophytes and Their Potential Use in the Management of African Black Beetle in Perennial Grazing Systems in Australia [frontiersin.org]
- 2. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
In Vivo Metabolism of Janthitrem G in Livestock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthitrems, including Janthitrem G, are indole-diterpenoid mycotoxins produced by endophytic fungi of the genus Epichloë, which are commonly found in perennial ryegrass (Lolium perenne). These compounds are of significant interest in livestock management and toxicology due to their potential to cause neurological syndromes, such as ryegrass staggers. While research has been more focused on the related and more potent tremorgen, lolitrem B, studies have shown that epoxy-janthitrems, a class to which this compound belongs, are also bioactive and can be detected in animal products.
This document provides a summary of the current understanding of this compound and related epoxy-janthitrem metabolism in livestock in vivo, based on available scientific literature. It outlines key findings, presents available quantitative data, and provides a general protocol for the detection of these compounds in animal tissues. It is important to note that specific in vivo metabolic studies detailing the pharmacokinetics and biotransformation of this compound in livestock are currently limited. Much of the available information is derived from studies on epoxy-janthitrems as a group.
Key Findings on Janthitrem Metabolism and Distribution
-
Absorption and Distribution: Epoxy-janthitrems can be absorbed from the gastrointestinal tract of ruminants grazing on endophyte-infected pastures.[1][2] These lipophilic compounds have been shown to distribute into fatty tissues and can be transferred to milk.[1][2][3]
-
Metabolism: The specific metabolic pathways of this compound in livestock have not been elucidated. However, the presence of the parent compounds in fat and milk suggests that they may not be extensively metabolized in the gut or liver, or that the metabolites are also lipophilic and accumulate in tissues. The general metabolism of indole compounds in ruminants can involve microbial transformations in the rumen.[4]
-
Excretion: While direct excretion studies for this compound are not available, the detection of epoxy-janthitrems in milk indicates this as one route of elimination.[2][3]
-
Toxicity: Janthitrems and epoxy-janthitrems exhibit tremorgenic properties, although they are considered less potent than lolitrem B.[1][2] Clinical signs of ryegrass staggers, including tremors and ataxia, have been observed in livestock, such as sheep, cattle, and horses, consuming forage containing these toxins.[5]
Quantitative Data: Epoxy-Janthitrem Residues in Livestock
The following table summarizes the reported concentrations of epoxy-janthitrem residues found in the tissues and milk of livestock grazing on pastures containing the AR37 endophyte, a known producer of epoxy-janthitrems.
| Animal | Tissue/Fluid | Toxin Concentration | Reference |
| Sheep | Perirenal Fat | 542 - 2330 ppb | [3] |
| Cows | Milk | 33 - 75 ng/mL | [3] |
Experimental Protocols
Protocol 1: Detection of Epoxy-Janthitrems in Animal Fat Tissue
This protocol provides a general methodology for the extraction and analysis of epoxy-janthitrems from animal fat, based on liquid chromatography-mass spectrometry (LC-MS) methods used for similar compounds in complex matrices.
1. Sample Preparation and Homogenization:
- Collect approximately 10 grams of fat tissue (e.g., perirenal fat) from the animal.
- Freeze the tissue sample at -20°C.
- Cryogenically grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.
- Weigh 1-2 grams of the homogenized powder into a polypropylene centrifuge tube.
2. Extraction:
- Add 10 mL of a 2:1 (v/v) mixture of acetonitrile and water to the sample tube.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Place the sample in an ultrasonic bath for 30 minutes to enhance extraction.
- Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (the liquid extract).
3. Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
- Elute the epoxy-janthitrems from the cartridge with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
4. LC-MS Analysis:
- Reconstitute the dried extract in 200 µL of methanol.
- Inject an aliquot (e.g., 5-10 µL) into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
- HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- MS Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target epoxy-janthitrem masses. The specific m/z transitions for this compound and its potential metabolites would need to be determined using analytical standards.
Visualizations
Biosynthetic Pathway of Indole-Diterpene Alkaloids
Caption: Proposed biosynthetic pathway for janthitrems and lolitrem B.
Experimental Workflow for this compound Residue Analysis
Caption: Workflow for analyzing this compound residues in livestock tissues.
Conclusion and Future Directions
The study of this compound metabolism in livestock is an emerging field with significant implications for animal health, food safety, and the development of mycotoxin management strategies. Current data indicates that epoxy-janthitrems are absorbed by livestock and can be present in edible products such as fat and milk. However, there is a clear need for further research to:
-
Elucidate the specific metabolic pathways of this compound in different livestock species.
-
Determine the pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion rates.
-
Identify and characterize the major metabolites of this compound.
-
Develop and validate robust analytical methods for the routine monitoring of this compound and its metabolites in animal-derived food products.
Such studies will be crucial for conducting comprehensive risk assessments and establishing safe tolerance levels for these mycotoxins in the food chain.
References
- 1. mdpi.com [mdpi.com]
- 2. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nzgajournal.org.nz [nzgajournal.org.nz]
- 4. Ruminal metabolism of plant toxins with emphasis on indolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perennial Ryegrass Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols: High-Throughput Screening for Novel Janthitrem G Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthitrem G and its analogues are tremorgenic indole-diterpene mycotoxins known to cause neurological effects in mammals.[1] The primary mechanism of action for these compounds is believed to be the modulation of ion channels, with a significant body of evidence pointing towards the inhibition of large-conductance Ca2+-activated K+ (BK) channels.[1][2] BK channels are crucial in regulating neuronal excitability and smooth muscle function.[1][3] Their inhibition can lead to neuronal hyperexcitability, providing a plausible explanation for the tremorgenic effects observed.[1] The development of novel this compound analogues presents an opportunity to create selective BK channel modulators for research and therapeutic purposes.
This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify and characterize novel this compound analogues that modulate BK channel activity. The primary assay is a fluorescence-based membrane potential assay, a robust and scalable method for initial screening, which can be followed by secondary assays like automated patch-clamp electrophysiology for more detailed characterization.[4]
Signaling Pathway of this compound-induced Tremorgenesis
This compound and its analogues are hypothesized to induce tremorgenic effects by inhibiting BK channels in neurons. This inhibition disrupts the normal repolarization of the neuronal membrane, leading to increased excitability and uncontrolled neurotransmitter release.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen a large library of this compound analogues and identify promising candidates for further development. The workflow consists of a primary screen to identify initial hits, followed by a secondary screen to confirm activity and determine potency, and a final tertiary screen for detailed mechanistic studies.
Logical Relationship of Assay Components
The success of the HTS campaign relies on the interplay of several key components. The choice of cell line, the specific assay technology, and the quality control metrics are all critical for generating reliable and reproducible data.
Data Presentation
Table 1: HTS Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS.[5][6] |
| Signal-to-Background (S/B) | 8.5 | Good separation between positive and negative controls. |
| Coefficient of Variation (%CV) for Controls | < 10% | Low variability in control wells, indicating high precision. |
Table 2: Primary Screen Hit Summary
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Hit Cut-off | ≥ 50% inhibition |
| Number of Hits | 250 |
| Hit Rate | 2.5% |
Table 3: Dose-Response Data for Selected Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| JGA-001 | 0.15 | 1.1 | 98 |
| JGA-002 | 1.2 | 0.9 | 95 |
| JGA-003 | 0.08 | 1.3 | 102 |
| Paxilline (Control) | 0.02 | 1.0 | 100 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using a Fluorescence-Based Membrane Potential Assay
Objective: To identify this compound analogues that inhibit BK channel activity.
Materials:
-
HEK293 cells stably expressing the human BK channel α-subunit (hSlo1)
-
Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selective antibiotic (e.g., G418)
-
FLIPR Membrane Potential Assay Kit (or equivalent)
-
384-well black, clear-bottom assay plates
-
This compound analogue library dissolved in DMSO
-
Paxilline (positive control)
-
DMSO (negative control)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra®)
Methodology:
-
Cell Plating:
-
Culture HEK293-hSlo1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium at a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a compound plate by dispensing 0.2 µL of the this compound analogue library (at 10 mM in DMSO) into designated wells of a 384-well plate.
-
Include wells with 0.2 µL of Paxilline (e.g., 10 µM final concentration) as a positive control and 0.2 µL of DMSO as a negative control.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's protocol.
-
Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Fluorescence Reading:
-
Transfer the cell plate to the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity before and after the addition of the compounds.
-
The instrument will first transfer the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, a high-potassium buffer is added to depolarize the cells and activate the BK channels.
-
Record the fluorescence signal for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_positive_control) / (RFU_negative_control - RFU_positive_control)) where RFU is the Relative Fluorescence Unit.
-
Identify compounds with ≥ 50% inhibition as primary hits.
-
Protocol 2: Secondary Screening - Dose-Response and IC50 Determination
Objective: To determine the potency of the primary hits.
Materials:
-
Same as Protocol 1.
-
Primary hit compounds.
Methodology:
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 3 from Protocol 1.
-
-
Compound Serial Dilution:
-
Prepare serial dilutions of the primary hit compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM).
-
Prepare a compound plate with these serial dilutions.
-
-
Fluorescence Reading:
-
Follow step 4 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each concentration of the compounds.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 3: Tertiary Screening - Automated Patch Clamp Electrophysiology
Objective: To confirm the direct inhibition of BK channels by the confirmed hits.
Materials:
-
HEK293-hSlo1 cells
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with KOH.
-
External solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, pH 7.4 with KOH.
-
Confirmed hit compounds.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of HEK293-hSlo1 cells.
-
-
Automated Patch Clamp:
-
Load the cells, internal and external solutions, and compounds onto the automated patch-clamp instrument.
-
The instrument will perform automated whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit BK channel currents (e.g., voltage steps from -80 mV to +80 mV).
-
Apply the hit compounds at various concentrations to the cells and record the inhibition of the BK channel current.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step before and after compound application.
-
Calculate the percentage inhibition of the current.
-
Determine the IC50 for the inhibition of the BK channel current.
-
Conclusion
The described HTS cascade provides a comprehensive framework for the discovery and characterization of novel this compound analogues as modulators of BK channels. The fluorescence-based primary screen allows for the rapid identification of active compounds from large libraries, while the subsequent electrophysiological and in vivo studies provide detailed information on their potency, mechanism of action, and physiological effects. This approach will facilitate the development of new chemical probes to study BK channel function and may lead to the discovery of novel therapeutic agents for a variety of neurological disorders.
References
- 1. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aups.org.au [aups.org.au]
- 3. Modulation of BK Channels by Small Endogenous Molecules and Pharmaceutical Channel Openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. drugtargetreview.com [drugtargetreview.com]
Application Note: Solid-Phase Extraction for the Purification of Janthitrem G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthitrem G is a tremorgenic indole diterpene mycotoxin produced by various fungi, notably Penicillium species and certain endophytic fungi found in perennial ryegrass.[1][2] Specifically, 11,12-epoxy-janthitrem G, also known as epoxy-janthitrem I, is a major analogue that has garnered significant interest due to its neurotoxic properties and potential applications in neuroscience research.[3][4] The purification of this compound from complex fungal extracts or plant material is a critical step for its characterization, toxicological studies, and exploration as a pharmacological tool. Solid-phase extraction (SPE) offers a versatile and efficient method for the selective isolation and purification of this compound, providing advantages over traditional liquid-liquid extraction and column chromatography in terms of speed, reduced solvent consumption, and amenability to automation.
This application note provides detailed protocols for the purification of this compound using both reversed-phase and normal-phase SPE techniques. It also includes quantitative data on purification efficiency and a diagram of the proposed signaling pathway affected by this class of mycotoxins.
Data Presentation
The following table summarizes quantitative data for the recovery of epoxy-janthitrem I (11,12-epoxy-janthitrem G) from perennial ryegrass tissues using a C18 solid-phase extraction method. This data is adapted from a validated analytical method and provides an indication of the expected efficiency of the reversed-phase protocol.
| SPE Method | Matrix | Analyte | Average Recovery (%) | Relative Standard Deviation (%) |
| Reversed-Phase C18 | Perennial Ryegrass Shoots | Epoxy-janthitrem I | 85.9 | 4.2 |
| Reversed-Phase C18 | Perennial Ryegrass Roots | Epoxy-janthitrem I | 82.3 | 5.1 |
| Reversed-Phase C18 | Perennial Ryegrass Seeds | Epoxy-janthitrem I | 88.1 | 3.8 |
Data adapted from a quantitative analysis of endophyte alkaloids in perennial ryegrass.
Experimental Protocols
Protocol 1: Reversed-Phase SPE (RP-SPE) for this compound Purification
This protocol is adapted from methods used for the purification of the structurally similar indole diterpene, lolitrem B, and is suitable for isolating this compound from aqueous or methanolic extracts.
Materials:
-
SPE Cartridge: C18, 500 mg bed weight
-
Sample: Crude extract containing this compound, dissolved in 10% methanol in water
-
Conditioning Solvent: Methanol (HPLC grade)
-
Equilibration Solvent: Deionized water
-
Wash Solvent: 20% Methanol in water
-
Elution Solvent: 90% Methanol in water
-
SPE Vacuum Manifold
-
Collection Vials
Methodology:
-
Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
Cartridge Equilibration: Pass 5 mL of deionized water through the cartridge to equilibrate the stationary phase for the aqueous sample.
-
Sample Loading: Load the crude extract solution onto the cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Pass 5 mL of 20% methanol in water through the cartridge to remove polar impurities.
-
Elution: Elute the bound this compound with 5 mL of 90% methanol in water into a clean collection vial.
-
Drying: The eluted fraction can be dried under a stream of nitrogen and reconstituted in a suitable solvent for further analysis or use.
Protocol 2: Normal-Phase SPE (NP-SPE) for this compound Purification
This protocol is a general method suitable for the purification of moderately polar compounds like this compound from non-polar extracts.
Materials:
-
SPE Cartridge: Silica, 500 mg bed weight
-
Sample: Crude extract containing this compound, dissolved in a non-polar solvent (e.g., hexane or dichloromethane)
-
Conditioning Solvent: Hexane (HPLC grade)
-
Wash Solvent 1: Hexane
-
Wash Solvent 2: 5% Ethyl acetate in hexane
-
Elution Solvent: 50% Ethyl acetate in hexane
-
SPE Vacuum Manifold
-
Collection Vials
Methodology:
-
Cartridge Conditioning: Pass 5 mL of hexane through the silica cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the crude extract solution onto the cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing 1: Pass 5 mL of hexane through the cartridge to elute non-polar impurities.
-
Washing 2: Pass 5 mL of 5% ethyl acetate in hexane to elute compounds of slightly higher polarity.
-
Elution: Elute the bound this compound with 5 mL of 50% ethyl acetate in hexane into a clean collection vial.
-
Drying: The eluted fraction can be dried under a stream of nitrogen and reconstituted in a suitable solvent for further analysis or use.
Visualizations
Caption: Experimental workflow for this compound purification using SPE.
Caption: Proposed signaling pathway for tremorgenic mycotoxins like this compound.
References
Troubleshooting & Optimization
Addressing Janthitrem G instability during purification and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Janthitrem G during purification and storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound, also known as 11,12-epoxy-janthitrem I, is a tremorgenic indole-diterpenoid mycotoxin produced by endophytic fungi of the Epichloë genus, which are often found in perennial ryegrass. It is of interest due to its insecticidal properties. However, epoxy-janthitrems, including this compound, are known to be highly unstable, which presents significant challenges for their isolation, purification, and storage for research and development purposes.[1][2] This instability can lead to degradation of the compound, resulting in a loss of purity, activity, and potentially the formation of unknown degradation products.
Q2: What are the main factors that contribute to the degradation of this compound?
The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and oxidation.[1] The epoxy group in the structure of this compound is particularly susceptible to degradation.[1] The choice of solvent may also play a role in the stability of the compound.
Q3: What are the recommended general handling precautions to minimize this compound degradation?
To minimize degradation, it is crucial to protect this compound from light at all stages of purification and storage.[1] All procedures should be carried out at reduced temperatures, for example, on ice.[1] The use of antioxidants, such as 2-mercaptoethanol, in purification buffers can help to mitigate oxidative degradation.[1]
Troubleshooting Guides
Purification Instability
Problem: Significant loss of this compound is observed during the purification process.
| Possible Cause | Troubleshooting Suggestion |
| Exposure to Light | Work in a darkened room or use amber-colored glassware and vials to protect the sample from light. |
| Elevated Temperature | Keep all solutions and fractions on ice or in a cold room throughout the purification process. |
| Oxidative Degradation | Add an antioxidant, such as 2-mercaptoethanol, to the purification solvents.[1] |
| Inappropriate Solvent | Use solvents that have been shown to be compatible with related indole diterpenes. Acetonitrile and water mixtures are commonly used for HPLC. |
| Prolonged Purification Time | Streamline the purification workflow to minimize the time the compound is in solution. |
Storage Instability
Problem: Purified this compound degrades rapidly during storage.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Storage Temperature | Store purified this compound at -80°C for long-term storage. For short-term storage, -20°C may be adequate. |
| Exposure to Light | Store vials in a light-proof container or wrapped in aluminum foil. |
| Presence of Oxygen | For highly sensitive samples, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. |
| Solvent Choice | Store in a high-purity, degassed solvent. The stability of related compounds can be solvent-dependent. |
| Repeated Freeze-Thaw Cycles | Aliquot the purified this compound into smaller, single-use vials to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The available quantitative data on this compound stability is limited. The following table summarizes findings from various studies.
| Condition | Matrix | Time | Remaining this compound (%) |
| Room Temperature (approx. 20-25°C) | Artificial Diet | 24 hours | ~81% |
| Not specified | Mouse Diet | 6 days | Stable (exact % not specified) |
| Field Conditions (Summer) | Dried Ryegrass | 5-7 days | ~50% |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is a synthesized methodology based on practices reported for epoxy-janthitrems.
1. Extraction:
- Grind the source material (e.g., endophyte-infected perennial ryegrass seed) to a fine powder.
- Extract the ground material with acetone at a ratio of 1.5 mL of solvent per 25 mg of material.
- Mix using an over-over mixer for 1 hour at room temperature, protected from light.
- Centrifuge the extract to pellet the solid material.
- Carefully collect the supernatant containing the crude extract.
2. Flash Column Chromatography (Initial Cleanup):
- Prepare a silica gel column (e.g., 4 x 15 cm).
- Apply the crude extract to the column.
- Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in toluene) to separate the epoxy-janthitrems from other components.
- Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
- Pool the relevant fractions and evaporate the solvent under reduced pressure at a low temperature.
3. Preparative High-Performance Liquid Chromatography (HPLC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile in water is commonly used. For example, an isocratic elution with 19:1 acetonitrile:water.
- Flow Rate: Typically around 10 mL/min for preparative scale.
- Detection: UV detector.
- Procedure:
- Dissolve the partially purified extract from the flash chromatography step in a minimal amount of the mobile phase.
- Inject the sample onto the preparative HPLC system.
- Collect fractions corresponding to the this compound peak.
- For higher purity, a second preparative HPLC step using 100% methanol as the eluent can be performed.
- Combine the pure fractions and remove the solvent by lyophilization or evaporation at low temperature.
Protocol 2: Stability Assessment of Purified this compound
This protocol provides a framework for evaluating the stability of this compound under different conditions.
1. Sample Preparation:
- Prepare a stock solution of purified this compound of a known concentration in the desired solvent (e.g., acetonitrile).
- Dispense aliquots of the stock solution into amber glass HPLC vials.
2. Storage Conditions:
- Expose the aliquots to a matrix of different conditions to be tested. Examples include:
- Temperature: -80°C, -20°C, 4°C, 25°C.
- Light: Protected from light vs. exposed to ambient light.
- Atmosphere: Normal atmosphere vs. inert gas (argon or nitrogen).
3. Time Points:
- Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. Analysis:
- At each time point, remove a vial from each storage condition.
- Analyze the sample by analytical HPLC with a C18 column and a suitable mobile phase (e.g., water-acetonitrile gradient).
- Quantify the peak area of this compound.
5. Data Evaluation:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for the extraction, purification, and storage of this compound.
Caption: Key factors contributing to the degradation of this compound.
References
Technical Support Center: Optimizing Janthitrem G Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of Janthitrem G from fungal cultures, primarily Penicillium janthinellum and Epichloë species.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production in a question-and-answer format.
Question 1: I have no or very low yield of this compound in my Penicillium janthinellum culture. What are the initial steps to troubleshoot this?
Answer: Low or no yield of this compound, a secondary metabolite, is a common issue. Secondary metabolism is often triggered by nutrient limitation or stress after the primary growth phase. Here are the initial steps to address this:
-
Verify Fungal Strain and Culture Purity:
-
Confirm the identity of your P. janthinellum strain. Not all strains may be prolific producers.
-
Check for bacterial or cross-contamination of your culture, as this can inhibit the production of target metabolites.
-
-
Review Culture Medium Composition:
-
This compound production is sensitive to the nutrient composition of the medium. Czapek-Dox medium is commonly used for the cultivation of Penicillium species for secondary metabolite production.[1] Ensure your medium is prepared correctly.
-
The carbon-to-nitrogen ratio is critical. High concentrations of readily available carbon (like glucose) and nitrogen can suppress secondary metabolite production by promoting vegetative growth.
-
-
Optimize Fermentation Time:
-
Secondary metabolites like this compound are typically produced during the stationary phase of fungal growth.[2] If you are harvesting during the exponential growth phase, you may miss the production window.
-
Run a time-course experiment, harvesting and analyzing samples every 2-3 days for an extended period (e.g., up to 21-30 days) to determine the optimal production time.
-
-
Check Incubation Conditions:
-
Ensure the incubation temperature is optimal for P. janthinellum. Generally, a temperature range of 25-30°C is suitable for growth and secondary metabolite production in Penicillium species.[2][3]
-
The pH of the culture medium can significantly influence enzyme activity and metabolite production. The optimal initial pH for many Penicillium species is around 5.0-7.0.[2][3]
-
Question 2: My this compound production is inconsistent between batches. How can I improve reproducibility?
Answer: Inconsistent production is often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Inoculum Preparation:
-
Use a standardized inoculum size and age. The physiological state of the inoculum can significantly impact fermentation performance. A common approach is to inoculate with a specific concentration of spores.[4]
-
If using mycelial plugs, ensure they are of a consistent size and taken from the same region of a culture plate of the same age.
-
-
Control Culture Parameters Tightly:
-
Precisely control the initial pH of the medium.[5]
-
Use a temperature-controlled incubator with minimal fluctuations.
-
Ensure consistent aeration and agitation rates in liquid cultures, as oxygen availability is crucial for the biosynthesis of many secondary metabolites.
-
-
Maintain Consistent Media Preparation:
-
A common issue with Czapek-Dox medium is the precipitation of magnesium phosphate during autoclaving.[5] This can be avoided by sterilizing the phosphate and magnesium solutions separately and mixing them after cooling.
-
Use high-purity water and reagents to avoid trace element contamination that could affect fungal metabolism.
-
Question 3: I am having difficulty extracting this compound from my fungal culture. The extracted compound seems to be unstable. What can I do?
Answer: Janthitrems are known to be unstable, which can lead to significant loss during extraction and purification.[6] Here are some recommendations:
-
Optimize Extraction Solvent and Method:
-
This compound is an indole diterpene and is typically extracted with organic solvents like ethyl acetate or chloroform from the culture filtrate and/or the mycelial mass.
-
Perform a sequential extraction of both the culture broth and the mycelium to ensure you are capturing all the product.
-
-
Minimize Degradation During Extraction:
-
Janthitrems are sensitive to heat, light, and pH changes.[7][8]
-
Conduct all extraction steps at low temperatures (e.g., on ice or at 4°C).
-
Protect your samples from light by using amber vials or covering glassware with aluminum foil.
-
Avoid strong acids or bases during extraction, as these can degrade indole diterpenes.[9]
-
-
Storage of Extracts:
-
Store extracts and purified compounds at low temperatures (-20°C or -80°C) in a suitable solvent (e.g., methanol or acetonitrile).
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? A1: this compound is a tremorgenic mycotoxin belonging to the indole diterpene class of secondary metabolites.[10] It is produced by certain fungi, notably Penicillium janthinellum and some Epichloë endophytes. These compounds are of interest to researchers and pharmaceutical professionals due to their complex chemical structures and potent biological activities, which can include insecticidal and neurotoxic effects.[11]
Q2: Which fungal species are known to produce this compound? A2: The primary producers of Janthitrems are strains of Penicillium janthinellum.[10] Related compounds, the epoxy-janthitrems (of which this compound is one), are also produced by Epichloë fungal endophytes that form symbiotic relationships with certain grasses.[12]
Q3: What are the key precursors in the this compound biosynthetic pathway? A3: The biosynthesis of indole diterpenes like this compound starts from the precursors geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate (a precursor to tryptophan).[12] Key intermediates in the pathway include paspaline and paxilline.
Q4: What is the general effect of carbon and nitrogen sources on this compound production? A4: The type and concentration of carbon and nitrogen sources are critical. Generally, complex carbohydrates and organic nitrogen sources may favor secondary metabolite production over simple sugars and ammonium salts, which tend to promote rapid vegetative growth. For some Penicillium species, a lower concentration of these nutrients can trigger the onset of secondary metabolism as the fungus enters the stationary phase.
Q5: What analytical method is best for quantifying this compound? A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or a mass spectrometry (MS) detector is the most common and reliable method for the quantification of this compound.[4][13] Reverse-phase chromatography is typically used for separation.
Data Presentation: Optimizing Culture Conditions
While specific quantitative data for this compound yield optimization is limited in publicly available literature, the following tables provide a summary of typical parameters used for the cultivation of Penicillium species and the production of related secondary metabolites. These should be used as a starting point for optimization experiments.
Table 1: Common Media for Penicillium spp. Cultivation
| Medium Component | Czapek-Dox Medium (g/L)[1][14] | Potato Dextrose Broth (g/L) |
| Carbon Source | Sucrose (30.0) | Dextrose (20.0) |
| Nitrogen Source | Sodium Nitrate (2.0) | Potato Infusion (from 200g) |
| Phosphate Source | Dipotassium Phosphate (1.0) | - |
| Potassium Source | Potassium Chloride (0.5) | - |
| Magnesium Source | Magnesium Sulfate (0.5) | - |
| Iron Source | Ferrous Sulfate (0.01) | - |
| Solidifying Agent (for agar) | Agar (15.0) | Agar (15.0) |
| Final pH | 7.3 ± 0.2 | 5.6 ± 0.2 |
Table 2: General Fermentation Parameters for Optimization of Secondary Metabolite Production in Penicillium spp.
| Parameter | Typical Range | Optimal Value (Example for P. janthinellum) | Reference |
| Temperature | 20 - 37°C | 35°C (for amylase production) | [3] |
| pH | 4.0 - 8.0 | 5.0 (for amylase production) | [3] |
| Incubation Time | 3 - 21 days | 96 hours (for amylase production) | [3] |
| Carbon Source | Glucose, Sucrose, Maltose | Maltose (1% w/w) | [3] |
| Nitrogen Source | Yeast Extract, Peptone, (NH₄)₂SO₄ | (NH₄)₂SO₄ (0.2% w/w) | [3] |
| Agitation (Liquid Culture) | 100 - 250 rpm | Not specified | |
| Moisture (Solid State) | 40 - 80% | 60% | [3] |
Note: The optimal values provided are for α-amylase production by P. janthinellum and serve as an illustrative starting point for this compound optimization.
Experimental Protocols
Protocol 1: Preparation of Czapek-Dox Liquid Medium
-
Dissolution: In 800 mL of distilled water, dissolve the following components in order:
-
Sucrose: 30.0 g
-
Sodium Nitrate: 2.0 g
-
Dipotassium Phosphate: 1.0 g
-
Potassium Chloride: 0.5 g
-
Magnesium Sulfate: 0.5 g
-
Ferrous Sulfate: 0.01 g
-
-
pH Adjustment: Adjust the pH of the solution to 7.3 ± 0.2 using 1M NaOH or 1M HCl.[1]
-
Final Volume: Bring the final volume to 1000 mL with distilled water.
-
Sterilization: Dispense the medium into fermentation flasks and autoclave at 121°C for 15 minutes.
-
Troubleshooting Tip: To prevent precipitation, prepare a concentrated solution of Magnesium Sulfate separately, autoclave it, and add it to the cooled, sterile medium.[5]
-
Protocol 2: Extraction of this compound from Liquid Culture
-
Separation of Mycelium and Broth: After the desired incubation period, separate the fungal biomass from the culture broth by vacuum filtration through filter paper (e.g., Whatman No. 1).
-
Broth Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Mycelium Extraction:
-
Freeze-dry the collected mycelium to obtain a constant weight.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with methanol or a chloroform:methanol mixture (e.g., 2:1 v/v) by sonication or overnight shaking.
-
Filter the extract and repeat the extraction process two more times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts (from both broth and mycelium) over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).
-
-
Storage: Dissolve the crude extract in a small volume of methanol or acetonitrile and store at -20°C or lower in an amber vial.
Protocol 3: Quantification of this compound by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 50% B
-
5-25 min: Gradient to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Gradient back to 50% B
-
31-35 min: Re-equilibration at 50% B
-
Note: This is a starting point and must be optimized for your specific column and system.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Janthitrems typically show a UV absorbance maximum around 230 nm and 280-290 nm. Monitor at a suitable wavelength based on the UV spectrum of your standard.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentration. Calculate the concentration in your samples by comparing the peak area to the standard curve.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for optimizing this compound yield.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Czapek Dox Agar: Principle, Composition, Colony Characteristics • Microbe Online [microbeonline.com]
- 2. researchgate.net [researchgate.net]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Effects of temperature and medium composition on inhibitory activities of gossypol-related compounds against aflatoxigenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. normecfoodcare.com [normecfoodcare.com]
- 9. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Czapek medium - Wikipedia [en.wikipedia.org]
Troubleshooting Janthitrem G degradation in analytical samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tremorgenic mycotoxin Janthitrem G. Due to its inherent instability, analyzing this compound presents unique challenges. This guide offers practical solutions to common issues encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid decrease in this compound concentration in my prepared samples. What could be the cause?
A1: this compound, like other epoxy-janthitrems, is known to be highly unstable, which can lead to its degradation in analytical samples.[1] The primary factors contributing to this degradation are exposure to light and elevated temperatures. To mitigate this, it is crucial to implement the following precautions:
-
Light Protection: All sample preparation steps, including extraction and handling, should be performed in the dark or under amber light.[2] Use amber vials for sample storage and analysis to minimize photodegradation.
-
Temperature Control: Maintain low temperatures throughout the entire analytical process. Store samples at or below -20°C and avoid repeated freeze-thaw cycles. During extraction and processing, keep samples on ice. Some studies suggest that in planta concentrations of related epoxy-janthitrems are significantly lower at cooler temperatures, indicating that temperature can influence the stability of these compounds.[2]
Q2: My chromatograms show poor peak shape, tailing, or splitting for this compound. How can I improve this?
A2: Poor peak shape in liquid chromatography (LC) analysis of alkaloids like this compound can often be attributed to interactions with the stationary phase or issues with the mobile phase. Here are some troubleshooting steps:
-
Mobile Phase Modification: The addition of a small amount of a weak acid, such as formic acid (typically 0.1%), to the mobile phase can improve peak shape by protonating the analyte and reducing its interaction with residual silanols on the silica-based column.
-
Column Selection: Consider using a high-purity silica column or a column with end-capping to minimize secondary interactions. Phenyl-hexyl or C18 columns are commonly used for mycotoxin analysis.
-
pH Control: While specific pH stability data for this compound is limited, the stability of many alkaloids is pH-dependent. Empirically testing a narrow pH range (e.g., 3-6) for your mobile phase could identify an optimal condition for stability and peak shape.
Q3: I am experiencing significant matrix effects in my LC-MS analysis of this compound from complex samples (e.g., plant extracts, animal tissues). What can I do to reduce these effects?
A3: Matrix effects, where components of the sample other than the analyte interfere with its ionization in the mass spectrometer, are a common challenge in mycotoxin analysis. Here are some strategies to mitigate them:
-
Sample Preparation: Employ a robust sample clean-up procedure. Solid-phase extraction (SPE) is a widely used technique for cleaning up complex samples before mycotoxin analysis. Various sorbents like C18 or polymeric phases can be effective.
-
Dilution: A simple approach is to dilute the sample extract. This will reduce the concentration of interfering matrix components along with the analyte. This is only feasible if the this compound concentration is high enough to remain above the limit of detection after dilution.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effects during quantification.
-
Internal Standards: Use a structurally similar internal standard that is not present in the sample to normalize the signal and correct for variations in extraction recovery and matrix effects.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, its structural similarity to other indole-diterpene alkaloids suggests potential degradation pathways. Given the presence of an epoxide group, hydrolysis of this functional group is a likely degradation route, especially under acidic or basic conditions. Oxidation and photolytic degradation can also lead to the formation of various byproducts. When developing a stability-indicating method, it is important to monitor for the appearance of new peaks in the chromatogram of stressed samples (e.g., exposed to heat, light, acid, base, or oxidizing agents) to identify potential degradation products.
Quantitative Data Summary
Due to the inherent instability of purified this compound, quantitative data on its degradation kinetics under various analytical conditions are scarce. However, a study on the in planta concentrations of epoxy-janthitrems in ryegrass grown at different temperatures provides insight into the compound's sensitivity to thermal conditions.
Table 1: Effect of Temperature on In Planta Epoxy-Janthitrem Concentrations
| Plant Tissue | Growth Temperature (°C) | Mean Epoxy-Janthitrem Concentration (µg/g dry weight) |
| Leaves | 7 | 0.67 |
| 20 | 30.6 | |
| Pseudostems | 7 | 7.4 |
| 20 | 83.9 |
Data adapted from a study on AR37-infected ryegrass. While this reflects biosynthesis rather than sample degradation, it underscores the significant influence of temperature on the presence of these compounds and suggests that maintaining low temperatures is critical for sample stability.[2]
Key Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline based on methods used for related epoxy-janthitrems. Optimization may be required for your specific matrix.
Materials:
-
Freeze-dried and ground plant material
-
Acetone (HPLC grade)
-
Centrifuge
-
Amber centrifuge tubes and vials
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Weigh approximately 50 mg of the homogenized, freeze-dried plant material into an amber centrifuge tube.
-
Add 1 mL of acetone to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube on a rotator or shaker and extract for 1 hour at room temperature, protected from light.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a clean amber vial for LC-MS analysis.
-
If necessary, the extract can be filtered through a 0.22 µm PTFE syringe filter into the vial.
Note: To minimize degradation, all steps should be performed in a dimly lit environment, and samples should be kept on ice whenever possible.[2]
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Tremors
The exact mechanism of tremorgenic action for this compound is not fully elucidated. However, based on studies of structurally related tremorgenic mycotoxins, a plausible mechanism involves the modulation of neurotransmitter release and receptor function.[3][4] The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical pathway of this compound neurotoxicity.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical sequence of steps to diagnose and resolve issues related to this compound degradation in analytical samples.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Fungal Metabolite Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chromatographic separation of fungal metabolite isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing poor or no resolution between our fungal metabolite isomers. What are the initial steps to troubleshoot this?
A1: Poor resolution is a common challenge when separating structurally similar isomers. Here’s a systematic approach to troubleshooting:
-
Verify System Suitability: Before injecting your sample, ensure your HPLC/UHPLC system is performing optimally. Run a standard mixture with known retention times and resolution to confirm the system is functioning as expected.
-
Optimize Mobile Phase Composition: The polarity of the mobile phase is a critical factor.
-
Isocratic Elution: If you are using an isocratic method, systematically vary the ratio of your organic solvent to the aqueous phase in small increments (e.g., 2-5%).
-
Gradient Elution: If using a gradient, adjust the gradient slope. A shallower gradient provides more time for isomers to interact with the stationary phase, often leading to better separation.
-
-
Evaluate Stationary Phase Chemistry: Not all columns are created equal. The choice of stationary phase is crucial for isomer separation.
-
Reverse-Phase: Standard C18 columns are a good starting point, but consider columns with different properties like C30, phenyl-hexyl, or embedded polar groups, which can offer alternative selectivities.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is often necessary.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose.[1]
-
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which can sometimes improve resolution.
-
Control Temperature: Column temperature affects mobile phase viscosity and mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, but it can also decrease retention time. Experiment with temperatures in a range of 25-60°C.
Q2: Our isomer peaks are broad and tailing. What could be the cause and how can we fix it?
A2: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.
-
Chemical Causes:
-
Active Sites on Silica: Uncapped silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on your analytes, causing tailing. Try a column with better end-capping or a different stationary phase chemistry.
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. Adjust the pH to ensure your analytes are in a single, un-ionized form. Using a buffer can help maintain a stable pH.[2]
-
Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system can chelate with some compounds, leading to tailing. Using an appropriate chelating agent in the mobile phase can sometimes help.
-
-
Physical Causes:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it.
-
Extra-Column Volume: Excessive tubing length or fittings between the injector, column, and detector can cause peak broadening. Ensure all connections are secure and tubing is as short as possible.
-
Q3: We are seeing inconsistent retention times from one injection to the next. What should we check?
A3: Fluctuating retention times are often indicative of a problem with the HPLC system's ability to deliver a consistent mobile phase.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage. Even a small leak can cause pressure fluctuations and inconsistent flow.[3]
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mixing of multi-component mobile phases can lead to shifting retention times. If you are mixing solvents online, ensure the proportioning valves are working correctly.
-
Pump Performance: Air bubbles in the pump head are a common cause of pressure fluctuations and inconsistent flow.[3] Purge the pump to remove any trapped air. Worn pump seals can also be a culprit.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when changing mobile phases or after the system has been idle.
Data Presentation: Optimizing Chromatographic Parameters
The following table summarizes the general effects of various chromatographic parameters on isomer resolution. The values presented are for illustrative purposes and will vary depending on the specific analytes and system.
| Parameter | Condition A | Resolution (Rs) | Condition B | Resolution (Rs) | General Impact on Isomer Resolution |
| Mobile Phase Composition | 60% Acetonitrile / 40% Water | 0.8 | 55% Acetonitrile / 45% Water | 1.2 | A small decrease in organic solvent percentage can significantly increase retention and improve resolution for reverse-phase chromatography. |
| Column Chemistry | Standard C18 | 0.9 | Phenyl-Hexyl | 1.5 | Different stationary phase chemistries offer alternative selectivities that can enhance the separation of closely related isomers. |
| Flow Rate | 1.0 mL/min | 1.1 | 0.5 mL/min | 1.6 | Lowering the flow rate increases the residence time of the analytes on the column, allowing for more interactions and potentially better separation. |
| Temperature | 30 °C | 1.3 | 45 °C | 1.1 | Increasing temperature generally decreases viscosity and can improve efficiency, but may also reduce selectivity for some isomer pairs. |
| Mobile Phase pH | 4.0 | 0.7 (tailing) | 7.0 (buffered) | 1.4 (sharp peaks) | For ionizable compounds, controlling the pH to suppress ionization is crucial for good peak shape and reproducible separation. |
Experimental Protocols
General Protocol for Method Development for Fungal Metabolite Isomer Separation
This protocol outlines a systematic approach to developing a robust chromatographic method for separating isomers of fungal secondary metabolites.
-
Analyte Characterization:
-
Determine the structure and physicochemical properties of the isomers (e.g., pKa, logP, UV-Vis spectrum). This information will guide the initial selection of the column and mobile phase.
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
The acid modifier helps to improve peak shape for many fungal metabolites.
-
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution conditions (e.g., 5% to 95% B in 5 minutes).
-
This will provide information on the retention behavior of the isomers.
-
-
Focused Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the isomers. For example, if the isomers eluted at 40% B in the scouting run, try a gradient of 30% to 50% B over 10-15 minutes.
-
-
Further Optimization:
-
Solvent Type: If resolution is still poor, switch the organic modifier to methanol. The different selectivity of methanol can sometimes resolve co-eluting peaks.
-
Column Chemistry: If optimization of the mobile phase on a C18 column is unsuccessful, try a column with a different stationary phase (e.g., Phenyl-Hexyl, C30, or an embedded polar group column).
-
Temperature and Flow Rate: Systematically evaluate the effect of column temperature and flow rate on the resolution.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness.
-
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Troubleshooting workflow for inconsistent retention times.
References
Strategies to prevent the decomposition of Janthitrem G in solution
Welcome to the technical support center for Janthitrem G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound in solution. Given that epoxy-janthitrems are known for their instability, proper handling and storage are critical for obtaining reliable experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound, also known as 11,12-epoxy-janthitrem I, is a tremorgenic indole-diterpene mycotoxin produced by certain fungal endophytes.[3] Its complex structure, which includes a reactive epoxide ring, makes it susceptible to degradation.[1] This instability has been a significant hurdle in its isolation, purification, and quantification, complicating studies on its biological activity.[1][2]
Q2: What are the primary factors that cause this compound to decompose in solution?
A2: Based on its chemical structure and data from related compounds, the primary factors leading to the decomposition of this compound are:
-
Light Exposure: Epoxy-janthitrems are known to degrade upon exposure to light.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation. While in-planta concentrations are higher at 20°C than 7°C, this is related to biosynthesis; for extracted compounds, lower temperatures are crucial for stability.[4] For long-term storage of plant material containing janthitrems, -80°C is used.[6]
-
pH: While specific data for this compound is limited, the epoxide group is susceptible to hydrolysis under both acidic and basic conditions. The stability of other complex molecules can be highly pH-dependent, with neutral or slightly acidic conditions often being optimal.[7]
-
Solvent Choice: The solvent can significantly impact the stability of related indole diterpenes.[8] Reactive solvents or those containing impurities (e.g., water, acids, or bases) can promote degradation.
Q3: My this compound sample appears to be losing activity over time. What are the likely causes?
A3: Loss of activity is a direct indicator of decomposition. The most common causes are improper storage conditions. Review your storage protocol, paying close attention to temperature, light exposure, and the pH of your solution. Repeated freeze-thaw cycles can also accelerate degradation and should be avoided.
Q4: What are the potential degradation products of this compound?
A4: While a definitive degradation pathway has not been published, the chemically labile epoxide ring is the most probable site of initial degradation. Hydrolysis of the epoxide would lead to the formation of a diol. Further rearrangements or reactions, potentially involving the indole nucleus, could also occur, leading to a loss of tremorgenic activity, as the epoxy group is considered important for its bioactivity.[1]
Troubleshooting Guide: this compound Decomposition
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound concentration in solution (confirmed by LC-MS). | Light Exposure | Prepare and handle solutions in a dark room or under amber light. Store solutions in amber vials or wrap clear vials in aluminum foil.[2][5] |
| High Temperature | Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, keep them on ice and use them as quickly as possible. Avoid leaving solutions at room temperature for extended periods. | |
| Inappropriate Solvent | Use high-purity (HPLC or MS-grade) aprotic solvents like acetonitrile or acetone. If an aqueous buffer is necessary, ensure it is degassed and prepared with high-purity water. Perform a small-scale pilot study to determine the best solvent for your experimental needs (see Experimental Protocols). | |
| Incorrect pH | If using aqueous solutions, maintain a pH in the slightly acidic to neutral range (e.g., pH 4-7). Avoid strongly acidic or basic conditions which can catalyze epoxide ring-opening.[7] Buffer your solution if pH stability is a concern. | |
| Inconsistent results between experimental replicates. | Inconsistent Sample Handling | Standardize your entire workflow, from sample thawing to analysis. Minimize the time samples spend out of storage. Prepare fresh working solutions from a frozen stock for each experiment. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing of the primary stock. | |
| Low recovery after extraction or purification. | Degradation During Processing | Perform all extraction and purification steps at low temperatures (e.g., on ice) and protected from light.[2] Use of acetone as an extraction solvent in the dark has been noted to prevent degradation.[2] |
Quantitative Data Summary
| Parameter | Condition | Relative Stability | Recommendation |
| Temperature | -80°C | High | Recommended for long-term storage of stock solutions. |
| -20°C | Moderate to High | Suitable for short to medium-term storage. | |
| 4°C | Low | Use for short-term (e.g., 24-48 hours) storage of working solutions only.[9] | |
| Ambient (~20°C) | Very Low | Avoid. Significant degradation can occur in hours.[9] | |
| Light | Dark / Amber Vial | High | Mandatory for all storage and handling.[4][5] |
| Ambient Light | Very Low | Leads to rapid degradation. | |
| pH (Aqueous) | Acidic (pH < 4) | Unknown (Likely Low) | Potential for acid-catalyzed epoxide hydrolysis. |
| Neutral (pH ~7) | Moderate (Predicted) | Likely the most suitable pH, but requires verification. | |
| Basic (pH > 8) | Low | High potential for base-catalyzed decomposition.[10] | |
| Solvent Type | Aprotic (Acetonitrile, Acetone) | High (Predicted) | Recommended for stock solutions. Ensure high purity and low water content. |
| Protic (Methanol, Ethanol) | Moderate | May be suitable, but higher potential for solvolysis of the epoxide. | |
| Aqueous Buffers | Low to Moderate | Only use when experimentally necessary. Prepare fresh and use immediately. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), HPLC-grade acetonitrile, amber glass vial with a PTFE-lined cap, microbalance.
-
Procedure:
-
Perform all steps under low light conditions (e.g., in a dark room or fume hood with the light off).
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound directly into the amber vial.
-
Add the appropriate volume of acetonitrile to achieve the target concentration.
-
Vortex briefly until fully dissolved.
-
Flush the vial headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen.
-
Seal the vial tightly, wrap the cap with parafilm, and immediately store at -80°C.
-
Protocol 2: Workflow for Testing this compound Stability in a New Solvent/Buffer
-
Objective: To determine the short-term stability of this compound in a specific solvent or buffer system required for an experiment.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in a stable solvent like acetonitrile (see Protocol 1).
-
Create several identical working solutions by diluting the stock into the test solvent/buffer.
-
Immediately analyze one of the solutions via a validated LC-MS method to establish the initial concentration (T=0).
-
Store the remaining solutions under the intended experimental conditions (e.g., specific temperature, lighting).
-
At defined time points (e.g., 1, 2, 4, 8, 24 hours), analyze one of the solutions by LC-MS.
-
Plot the concentration of this compound versus time to determine the degradation rate. The appearance of new peaks in the chromatogram may indicate degradation products.
-
Visualizations
Caption: Hypothetical decomposition pathway for this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nzgajournal.org.nz [nzgajournal.org.nz]
- 4. Temperature and Plant Genotype Alter Alkaloid Concentrations in Ryegrass Infected with an Epichloë Endophyte and This Affects an Insect Herbivore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of insect diet preparation for Janthitrem G bioassays
Technical Support Center: Janthitrem G Bioassays
This guide provides researchers, scientists, and drug development professionals with technical support for the refinement of insect diet preparation for this compound bioassays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to address issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tremorgenic mycotoxin, part of the indole-diterpenoid class of compounds.[1] These compounds are produced by various fungi, including Penicillium janthinellum and Epichloë endophytes found in grasses like perennial ryegrass.[1][2] The tremorgenic effects are believed to result from interference with the release of both excitatory and inhibitory neurotransmitters at synapses, leading to a loss of muscle control and coordination.[1] The 11,12-epoxy group, present in some janthitrem analogues like epoxy-janthitrem G (also known as epoxy-janthitrem I), has been shown to be important for its tremorgenic and insecticidal activity.[3][4]
Q2: Why is artificial diet preparation a critical step in this compound bioassays?
A2: The preparation of the insect's artificial diet is a critical control point in any bioassay. For this compound studies, the diet serves as the delivery vehicle for the toxin. Proper diet preparation ensures:
-
Uniform Toxin Distribution: Homogeneous mixing of this compound into the diet is essential for consistent and reproducible dosing of test insects.
-
Insect Health and Viability: A nutritionally complete and palatable diet is necessary to maintain a healthy insect colony, which is crucial for predictable growth and accurate bioassay results.[5] High mortality in control groups, often linked to poor diet quality or contamination, can invalidate experimental results.[6]
-
Minimization of Contamination: Aseptic preparation techniques prevent the growth of bacteria and fungi, which can either be pathogenic to the insect or potentially degrade the test compound.[5]
Q3: What are common methods for incorporating this compound into an insect diet?
A3: The most common method is diet incorporation . In this technique, the test compound is mixed directly into the food material while it is being prepared, typically when the agar-based solution has cooled but not yet solidified.[7] An alternative for some applications is the diet-overlay or diet-covering method, where the compound, dissolved in a solvent, is applied to the surface of the prepared diet.[6][8][9] The solvent is allowed to evaporate before introducing the insects.[6][8]
Q4: How does the stability of this compound affect diet preparation and storage?
A4: Janthitrems can be unstable, which presents a challenge for bioassays.[3] It is crucial to minimize the degradation of the compound during diet preparation and the experimental period. Key considerations include:
-
Temperature: Avoid excessive heat when incorporating the compound into the diet. Add this compound after the diet has cooled to around 60-65°C.[10]
-
Storage: Prepared diets containing test compounds should ideally be used immediately. If storage is necessary, it should be at low temperatures (e.g., 4°C) for a limited duration to preserve diet quality and compound integrity.[10] Studies on diet storage show that key insect life parameters can be negatively affected by diets stored for extended periods, even at low temperatures.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound bioassays.
| Problem | Potential Causes | Recommended Solutions |
| High Mortality in Control Group (>10%) | 1. Poor diet quality or nutritional deficiency. 2. Microbial contamination (bacterial or fungal).[5] 3. Sub-optimal rearing conditions (temperature, humidity).[7] 4. Solvent toxicity (if used to dissolve this compound). | 1. Review and optimize the artificial diet composition. Ensure all necessary nutrients, like sterols (cholesterol), are present.[10] 2. Use aseptic techniques during diet preparation. Incorporate a food-grade preservative or antimicrobial agent into the diet formulation. 3. Ensure environmental conditions are maintained within the optimal range for the specific insect species.[7] 4. Run a solvent-only control to ensure the solvent concentration is not causing mortality.[6] Evaporate the solvent completely in diet-overlay methods.[8] |
| Inconsistent Feeding or Diet Avoidance | 1. Unpalatable diet (texture, moisture, or ingredients). 2. Presence of solvents or other repellent chemicals. 3. Diet is too hard or has dried out. | 1. Adjust the diet formulation. Some insects prefer a semisolid diet over a solid one.[6] 2. Ensure complete evaporation of solvents.[8] 3. Adjust the agar concentration to achieve the desired texture. Pour diets in sealed containers (e.g., multi-well plates) to retain moisture.[10] |
| Precipitation of this compound in Diet | 1. this compound is not fully dissolved in the initial solvent. 2. The compound has low solubility in the aqueous diet matrix. 3. The diet was too cool during mixing, causing the compound to fall out of solution. | 1. Ensure this compound is completely dissolved in a minimal amount of an appropriate solvent before adding it to the diet. 2. Use a co-solvent or emulsifying agent if solubility is an issue. 3. Incorporate the compound solution while the diet is still warm and liquid, mixing thoroughly to ensure even distribution. |
| Variable Results and High Data Scatter | 1. Uneven distribution of this compound in the diet. 2. Inconsistent volumes of diet dispensed into assay containers. 3. Variation in the age or health of test insects.[5] 4. Degradation of the test compound over the assay period.[3] | 1. Mix the diet continuously while dispensing it to prevent the compound from settling. 2. Use a repeater pipette or automated dispenser for accurate and consistent diet aliquots.[10] 3. Use a synchronized cohort of insects of the same age/instar for the bioassay.[5] 4. Replace the diet with a freshly prepared batch at regular intervals (e.g., every 48-72 hours) during longer experiments.[8] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing common issues in this compound bioassays.
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: General Purpose Artificial Diet Preparation
This protocol describes the preparation of a general-purpose insect diet suitable for many lepidopteran larvae. Note: This formulation may require optimization for your specific insect species.
Diet Components & Quantitative Data
| Component | Amount (for 1 Liter) | Purpose | Reference/Note |
| Phase A | |||
| Deionized Water | 800 mL | Base | |
| Agar | 25 g | Solidifying Agent | Adjust for desired firmness |
| Phase B | |||
| Brewer's Yeast | 35 g | Protein, B Vitamins | Common ingredient[11] |
| Wheat Germ | 30 g | Protein, Lipids, Vitamin E | Common ingredient[11] |
| Casein | 35 g | Protein Source | |
| Sucrose | 35 g | Carbohydrate/Energy | |
| Cellulose | 5 g | Bulking Agent | |
| Wesson Salt Mix | 10 g | Minerals | |
| Cholesterol | 0.5 g | Essential for Molting | Insects cannot synthesize sterols[10] |
| Phase C | |||
| Vitamin Mix (e.g., Vanderzant) | 10 g | Vitamins | |
| Sorbic Acid | 2 g | Mold Inhibitor | Food preservative[11] |
| Methylparaben | 1 g | Antimicrobial | |
| Deionized Water | 50 mL | To dissolve Phase C | |
| Phase D | |||
| This compound Stock Solution | Variable | Test Compound |
Methodology:
-
Preparation of Phase A: Add agar to 800 mL of water in a 2L autoclavable container. Bring to a boil while stirring until the agar is completely dissolved.[10]
-
Cooling: Place the agar solution in a water bath and cool to approximately 65°C.[10]
-
Blending: Transfer the cooled agar solution to a sterile blender. Add all Phase B (dry) ingredients and blend until the mixture is homogeneous.
-
Addition of Heat-Sensitive Components: While the mixture is still warm (but below 60°C), add the Phase C solution (pre-dissolved in 50 mL of water) and blend briefly.
-
Incorporation of this compound (Phase D):
-
For each desired concentration, aliquot the required amount of diet into a smaller sterile container.
-
Add the appropriate volume of the this compound stock solution (dissolved in a suitable solvent).
-
For the control diet, add an equivalent volume of the solvent only.
-
Mix thoroughly to ensure even distribution.
-
-
Dispensing: Immediately dispense the diet into sterile bioassay containers (e.g., 96-well plates, plastic cups) before it solidifies.[10] Allow the diet to cool and set completely at room temperature.
-
Storage: Use the diet immediately for best results. If necessary, store at 4°C for no longer than 7 days in a sealed container to prevent drying.[10]
Protocol 2: Diet Incorporation Bioassay Workflow
This workflow outlines the key steps for conducting a diet incorporation bioassay to determine the LC₅₀ (median lethal concentration) of this compound.
Caption: Standard workflow for a diet incorporation bioassay.
Data Presentation
Table 1: Comparative Bioactivity of Janthitrems against Porina Larvae (Wiseana cervinata)
This table summarizes data on the anti-insect activity of different janthitrem compounds, highlighting the increased potency of the epoxy-functionalized analogue.
| Compound | Bioassay Type | Key Finding | Conclusion | Reference |
| Janthitrem B | Diet Incorporation | Reduced weight gain and food consumption. | Shows insecticidal properties. | [4] |
| Janthitrem A (11,12-epoxyjanthitrem B) | Diet Incorporation | Showed greater potency in reducing weight gain and food consumption compared to Janthitrem B. | The epoxy group enhances anti-insect activity. | [4] |
| Epoxy-janthitrem I (Epoxy-janthitrem G) | Diet Incorporation | Negatively affected the weight and feeding of porina larvae. | Confirms the insecticidal properties of epoxy-janthitrems. | [3][12] |
Proposed Mechanism of Action
Janthitrems, like other tremorgenic mycotoxins such as lolitrem B and paxilline, are thought to disrupt normal neurotransmission.[1] The diagram below illustrates a simplified proposed mechanism at a chemical synapse.
References
- 1. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjas.org [rjas.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of temperature and storage duration on quality of an insect artificial diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1653937A - Artificial feed for lepidopteran insect larvae and its preparation method and use - Google Patents [patents.google.com]
- 12. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental artifacts in Janthitrem G neurotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts in Janthitrem G neurotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its neurotoxicity studied?
A1: this compound is a tremorgenic mycotoxin, an indole-diterpenoid secondary metabolite produced by certain fungi, such as Penicillium janthinellum. These compounds are known to cause neurological effects, including tremors and ataxia, in animals. The study of this compound's neurotoxicity is crucial for understanding its mechanism of action, assessing potential risks to animal and human health through contaminated food or feed, and for its potential application as a pharmacological tool to study the nervous system.
Q2: What is the primary molecular target of this compound?
A2: The primary molecular target of this compound and other related tremorgenic mycotoxins is the large-conductance calcium-activated potassium channel (BK channel).[1][2] Inhibition of BK channels by these toxins is believed to be the underlying cause of the observed tremorgenic and ataxic effects.[1] Studies with BK channel knockout mice have shown resistance to the effects of similar toxins like lolitrem B and paxilline, strongly supporting the central role of BK channels in their neurotoxic action.[1]
Q3: What are the common in vitro and in vivo models used to assess this compound neurotoxicity?
A3:
-
In Vitro: Common in vitro models include primary neuronal cultures, immortalized neuronal cell lines (e.g., Neuro-2a, SH-SY5Y), and more recently, 3D brain organoids. These models are used for cell viability assays (MTT, LDH), electrophysiological recordings (patch-clamp, multi-electrode arrays), and calcium imaging.
-
In Vivo: The most common in vivo model is the mouse.[3] Behavioral assays in mice are used to assess tremors, ataxia (e.g., rotarod test), and other neurological deficits.[1]
Troubleshooting Guides
Cell Viability Assays (MTT, LDH)
Issue: Inconsistent or unexpected results in MTT or LDH assays.
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | This compound is a lipophilic compound and may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect wells for precipitates. Prepare stock solutions in DMSO and ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. |
| Interference with Assay Reagents | Some compounds can directly interact with MTT or formazan, leading to false readings. To test for this, run a cell-free control with this compound and the assay reagents to see if there is any direct reduction of MTT or interference with the formazan signal. |
| Autofluorescence | This compound may be autofluorescent, which can interfere with fluorescence-based viability assays. Check for autofluorescence of this compound at the excitation/emission wavelengths of your assay using a plate reader. If significant, consider using a non-fluorescent viability assay.[4][5] |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration below 0.5% and include a vehicle control (media with the same DMSO concentration as the treatment wells) in all experiments. |
Electrophysiology (Patch-Clamp, MEA)
Issue: Difficulty obtaining stable recordings or observing expected effects on neuronal firing.
| Potential Cause | Troubleshooting Steps |
| Unstable Seal Formation | The lipophilic nature of this compound may cause it to interact with the cell membrane, potentially destabilizing the giga-seal in patch-clamp experiments. Ensure a high-quality seal before drug application. Consider using a perfusion system to apply the compound to minimize mechanical disturbances. |
| Clogging of Perfusion Lines | This compound may precipitate in the perfusion lines if the concentration is too high or if it is not properly solubilized. Ensure the compound is fully dissolved in the external solution before it enters the perfusion system. |
| Slow Onset of Action | The effect of this compound on neuronal firing may not be immediate. Allow for a sufficient incubation period after application to observe the full effect. Monitor firing rates over an extended period. |
| Variability in Neuronal Response | Different neuron types may have varying densities of BK channels, leading to differential sensitivity to this compound. Characterize the neuron type you are recording from if possible. |
In Vivo Behavioral Assays
Issue: High variability in tremor and ataxia scoring.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound. For intraperitoneal injections, ensure the injection site and technique are consistent across all animals. |
| Subjective Scoring | Tremor scoring can be subjective. Use a standardized scoring system (see detailed protocol below) and have at least two independent observers score the animals. Blinding the observers to the treatment groups is highly recommended. |
| Animal Stress | Handling and environmental stress can influence behavioral readouts. Acclimatize animals to the testing room and handling procedures before the experiment. |
| Pharmacokinetics | The onset and duration of tremors can vary. Conduct a time-course study to determine the peak effect time of this compound in your model. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Related Tremorgenic Mycotoxins
| Compound | Cell Line | Assay | EC50/IC50 | Reference |
| Penitrem A | Not Specified | Not Specified | Not Specified | [6] |
| Paxilline | Not Specified | BK Channel Inhibition | ~20 nM | [7] |
| Lolitrem B | Not Specified | BK Channel Inhibition | ~5 nM | [8] |
Table 2: In Vivo Lethal Doses of Related Tremorgenic Mycotoxins
| Compound | Animal Model | Route | LD50 | Reference |
| Penitrem A | Mouse | Oral | 10 mg/kg | [6] |
| Penitrem A | Mouse | Subcutaneous | 10 mg/kg | [9] |
| Lolitrem B | Mouse | Intraperitoneal | 4 mg/kg (causes tremors) | [1] |
| Paxilline | Mouse | Intraperitoneal | 8 mg/kg (causes tremors) | [1] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate neuronal cells (e.g., Neuro-2a) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to each well. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mouse Tremor Assessment
-
Animal Acclimation: Acclimatize male Swiss mice (20-30 g) to the housing and testing environment for at least one week prior to the experiment.
-
Compound Administration: Dissolve this compound in a vehicle such as corn oil or a DMSO/saline mixture. Administer the compound via intraperitoneal or oral gavage. Include a vehicle control group.
-
Observation: Observe the mice for the onset, severity, and duration of tremors.
-
Tremor Scoring: Score the tremor intensity at regular intervals (e.g., 15, 30, 60, 120 minutes) using a standardized scale[1][3]:
-
0: No tremor.
-
1: Mild tremor, only when the animal is moving.
-
2: Moderate tremor, present when the animal is at rest.
-
3: Severe, continuous tremor.
-
4: Severe tremor with ataxia.
-
5: Severe tremor with convulsions.
-
-
Data Analysis: Analyze the tremor scores over time for each treatment group.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced neurotoxicity.
References
- 1. aups.org.au [aups.org.au]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of lolitrem B, a fungal endophyte derived toxin that inhibits BK large conductance Ca²+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prolonged tremor due to penitrem A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficiency of the Janthitrem G biosynthetic pathway
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the biosynthetic pathway of Janthitrem G and its analogs, such as epoxy-janthitrems.
Frequently Asked Questions (FAQs)
Q1: What is the this compound biosynthetic pathway and what are its key precursors?
A1: this compound is an indole-diterpenoid secondary metabolite produced by certain fungi, notably Epichloë endophytes. Its biosynthesis shares a common pathway with other indole-diterpenes, such as lolitrem B.[1][2] The pathway begins with the synthesis of a diterpene skeleton from geranylgeranyl diphosphate (GGPP) and an indole moiety from indole-3-glycerol phosphate (IGP).[2] A key intermediate in the pathway is the non-tremorgenic indole-diterpene, paspaline.[2]
Q2: Which fungal species are known to produce Janthitrems?
A2: Janthitrems were initially isolated from Penicillium janthinellum.[2] More recently, epoxy-janthitrems, which are structurally similar to this compound, have been identified in asexual Epichloë endophytes, particularly strains like AR37 and NEA12, which form symbiotic relationships with perennial ryegrass (Lolium perenne).[1][3][4]
Q3: What is the JTM gene cluster and what are its key genes?
A3: The biosynthesis of epoxy-janthitrems is governed by the JTM gene cluster.[1][3] This cluster contains genes homologous to those in the lolitrem B (LTM) biosynthesis cluster, as well as unique genes specific to janthitrem production.[1][3] Key genes identified in this cluster include:
-
idtG (or jtmG): Encodes a geranylgeranyl pyrophosphate synthase.
-
idtC (or jtmC): Encodes a geranylgeranyl transferase that condenses GGPP with IGP.
-
jtmD : Encodes an aromatic prenyl transferase, a key enzyme in the epoxy-janthitrem pathway.[1][3]
-
jtmO , jtm01 , and jtm02 : Genes unique to epoxy-janthitrem producing Epichloë species.[1][3]
Q4: What are the known biological activities of Janthitrems?
A4: Janthitrems and epoxy-janthitrems are known to possess tremorgenic properties, although they are generally less potent than lolitrem B.[2] They are also associated with providing host plants with protection against insect pests.[3]
Q5: Why are epoxy-janthitrems often difficult to work with?
A5: Epoxy-janthitrems are known to be unstable compounds, which can make their isolation, purification, and quantification challenging.[5] It is recommended to handle extracts in the dark and on ice to minimize degradation.[5]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound production in Epichloë culture | 1. Inappropriate culture conditions. 2. Low expression of JTM cluster genes. 3. Strain instability or loss of production capability. | 1. Optimize Culture Conditions: - Media: Use potato dextrose agar (PDA) or potato dextrose broth (PDB) for routine culture.[6] Experiment with different carbon and nitrogen sources to see their effect on secondary metabolite production. - Temperature: Epichloë species are typically cultured at 22-25°C.[6][7] However, for in planta production of epoxy-janthitrems, higher temperatures (e.g., 20°C) have been shown to significantly increase concentrations compared to lower temperatures (e.g., 7°C). - Aeration and Agitation: For liquid cultures, maintain shaking at ~150 rpm.[6] 2. Enhance Gene Expression: - Overexpress key pathway genes like jtmD using a strong constitutive promoter. - Investigate the role of global regulators of secondary metabolism. 3. Strain Maintenance: - Regularly re-isolate the fungus from infected plant material to ensure the retention of biosynthetic capabilities. - Store cultures as glycerol stocks at -80°C for long-term viability. |
| Difficulty in detecting and quantifying this compound | 1. Low concentration of the compound. 2. Degradation of the compound during extraction and analysis. 3. Inappropriate analytical method. | 1. Concentrate the Sample: - Perform a larger scale extraction. - Use solid-phase extraction (SPE) to clean up and concentrate the sample. 2. Minimize Degradation: - Conduct extractions with acetone in the dark and at low temperatures.[5] - Add antioxidants like 2-mercaptoethanol to solvents during purification.[5] 3. Optimize Analytical Method: - Use a sensitive method like LC-MS/MS for detection and quantification. - Develop a method with a fused-core column for faster and more sensitive analysis.[8] - Use appropriate internal standards for accurate quantification. |
| Failed or inefficient genetic modification (e.g., gene knockout or overexpression) | 1. Inefficient DNA delivery method. 2. Ineffective selection of transformants. 3. For CRISPR-Cas9, inefficient guide RNA or Cas9 activity. | 1. Optimize Transformation Protocol: - For protoplast transformation, ensure high viability of protoplasts and optimize the PEG concentration and heat shock conditions. - For Agrobacterium-mediated transformation, use a virulent strain (e.g., AGL1) and optimize co-cultivation conditions.[9][10] 2. Ensure Proper Selection: - Determine the appropriate concentration of the selection agent (e.g., hygromycin B) for your fungal strain. 3. Optimize CRISPR-Cas9 System: - Design and test multiple guide RNAs for your target gene. - Ensure efficient expression of Cas9 nuclease. Consider using a system with a fungal-optimized Cas9.[11] |
Quantitative Data Summary
The following table summarizes the effect of temperature on the in planta concentration of epoxy-janthitrems in perennial ryegrass infected with the AR37 Epichloë endophyte.
| Plant Tissue | Growth Temperature (°C) | Epoxy-janthitrem Concentration (µg/g fresh weight) | Reference |
| Leaves | 20 | 30.6 | [4] |
| Leaves | 7 | 0.67 | [4] |
| Pseudostems | 20 | 83.9 | [4] |
| Pseudostems | 7 | 7.4 | [4] |
Experimental Protocols
Fungal Culture and Maintenance
Objective: To culture and maintain Epichloë endophytes for experimental use.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile water
-
Glycerol (sterile)
-
Inoculating loop or sterile scalpel
-
Incubator (22-25°C)
-
Shaking incubator (for liquid cultures)
Protocol:
-
Solid Culture:
-
Liquid Culture:
-
Inoculate 50 mL of PDB in a 250 mL flask with several small pieces of mycelium from a PDA plate.
-
Incubate at 22-25°C with shaking at 150 rpm for 7-10 days.[6]
-
-
Long-term Storage:
-
Grow the fungus in PDB for 7-10 days.
-
Homogenize the mycelial culture.
-
Add sterile glycerol to a final concentration of 20-25%.
-
Aliquot into cryovials and store at -80°C.
-
Protoplast Transformation of Epichloë
Objective: To introduce foreign DNA into Epichloë for genetic modification.
Materials:
-
Young mycelium from liquid culture
-
Enzyme solution (e.g., Glucanex, Driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO4)
-
STC buffer (1 M sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM CaCl2)
-
PEG solution (e.g., 40% PEG 4000 in STC)
-
Plasmid DNA with gene of interest and selection marker
-
Regeneration medium (e.g., PDA with 1 M sucrose)
-
Selective agent (e.g., hygromycin B)
Protocol:
-
Harvest young mycelium from a 2-3 day old liquid culture by filtration.
-
Resuspend the mycelium in the enzyme solution and incubate with gentle shaking (50-80 rpm) for 2-4 hours at 30-32°C to generate protoplasts.
-
Separate protoplasts from mycelial debris by filtering through sterile cheesecloth or nylon mesh.[4]
-
Pellet the protoplasts by centrifugation and wash twice with STC buffer.
-
Resuspend the protoplasts in STC buffer to a concentration of 1 x 10^8 protoplasts/mL.
-
To 100 µL of protoplast suspension, add 5-10 µg of plasmid DNA. Incubate on ice for 20-30 minutes.
-
Add 1 mL of PEG solution, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transformation mixture to molten regeneration medium, mix, and pour onto plates.
-
Incubate for 16-24 hours, then overlay with regeneration medium containing the appropriate concentration of the selective agent.
-
Incubate for 7-14 days until transformant colonies appear.
CRISPR-Cas9 Mediated Gene Editing in Epichloë
Objective: To perform targeted gene knockout or modification in Epichloë.
Materials:
-
Epichloë protoplasts (prepared as above)
-
Cas9 nuclease
-
In vitro transcribed single guide RNA (sgRNA) targeting the gene of interest
-
Optional: Donor DNA template for homology-directed repair
-
PEG solution
-
Regeneration and selection media
Protocol:
-
Assemble ribonucleoprotein (RNP) complexes by incubating purified Cas9 protein with the sgRNA at room temperature.
-
Transform Epichloë protoplasts with the pre-assembled RNPs (and donor DNA if applicable) using the PEG-mediated transformation protocol described above.[12]
-
Plate the transformed protoplasts on regeneration medium.
-
After initial regeneration, transfer colonies to selective media if a co-transformation with a selectable marker was performed, or screen individual colonies by PCR for the desired edit.
-
Sequence the target locus in putative edited colonies to confirm the mutation.
Extraction and LC-MS/MS Analysis of Janthitrems
Objective: To extract and quantify this compound and its analogs from fungal cultures or plant material.
Materials:
-
Freeze-dried and ground fungal mycelium or plant tissue
-
Acetone
-
Methanol (80%)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Extraction:
-
Extract a known weight of ground sample (e.g., 20 mg) with acetone or 80% methanol.[5][13] Perform the extraction in the dark to prevent degradation of epoxy-janthitrems.
-
Vortex and sonicate the sample, then centrifuge to pellet the debris.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
Dry the extract under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., fused-core for high resolution and speed).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes of interest.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its analogs using a pure standard if available.
-
-
Quantification:
-
Generate a standard curve using a certified reference standard of the target analyte.
-
Include an internal standard to correct for matrix effects and variations in extraction efficiency.
-
-
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Workflow for CRISPR-Cas9 mediated gene editing.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Epichloë Fungal Endophytes—From a Biological Curiosity in Wild Grasses to an Essential Component of Resilient High Performing Ryegrass and Fescue Pastures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoplast transformation of filamentous fungi [pubmed.ncbi.nlm.nih.gov]
- 4. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 5. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Growth and Characteristics of Two Different Epichloë sinensis Strains Under Different Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Epichloë Strains Expressing Fluorescent Proteins Suitable for Studying Host-Endophyte Interactions and Characterisation of a T-DNA Integration Event - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 11. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]
- 12. Non-Transgenic CRISPR-Mediated Knockout of Entire Ergot Alkaloid Gene Clusters in Slow-Growing Asexual Polyploid Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Janthitrem G for Long-Term Toxicological Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the stabilization of Janthitrem G for its use in long-term toxicological studies. Given the inherent instability of this compound, particularly its epoxy-form (epoxy-janthitrem), proper handling and storage are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a tremorgenic indole-diterpenoid mycotoxin produced by certain endophytic fungi, such as Epichloë species, found in perennial ryegrass.[1][2][3] Its most common and biologically active form is 11,12-epoxy-janthitrem G.[1][2][3] This compound is of interest for toxicological studies due to its neurotoxic and insecticidal properties.[1][2] However, epoxy-janthitrems are known to be unstable, degrading when exposed to light and fluctuating temperatures.[4] This instability can lead to a loss of potency and the formation of unknown degradation products, compromising the accuracy and validity of long-term toxicological assessments.
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The primary factors known to cause degradation of epoxy-janthitrems are:
-
Light Exposure: this compound is photosensitive.[4] Extraction and handling should be performed in the dark or under amber light to prevent photodegradation.[2][5][6]
-
Temperature: Elevated temperatures can accelerate degradation. While high temperatures (e.g., 20°C) can increase the in planta concentration of epoxy-janthitrems, prolonged exposure of the purified compound to such temperatures is likely to reduce its stability.[4][7] Conversely, low temperatures (e.g., 7°C) have been shown to decrease its concentration in plant material over time.[4][7]
Q3: How should I store purified this compound for long-term use?
A3: For long-term storage, purified this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or, ideally, at -80°C.
-
Light: Protect from all light sources by using amber-colored vials and storing them in the dark.[9] Wrapping vials in aluminum foil provides an extra layer of protection.[9]
-
Solvent: For stock solutions, use a suitable lipid-based vehicle or a solvent in which its stability has been verified. For the related compound lolitrem B, storage in 80% methanol at -20°C has been shown to be effective for over 24 months. Once dissolved in a suitable lipid vehicle, potentially with an antioxidant, the stability of lipophilic compounds can be improved, and the need for extremely low temperatures might be reduced.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for the dried compound.
Q4: What are the potential degradation products of this compound?
A4: The specific degradation products of this compound have not been extensively characterized in the available literature. However, based on the structure of related indole diterpenes, degradation could involve hydrolysis of the epoxy ring, oxidation, or other rearrangements of the complex ring structure. It is crucial to conduct forced degradation studies to identify potential degradation products that might interfere with toxicological assessments.
Q5: What is the proposed mechanism of action for this compound's tremorgenic effects?
A5: The tremorgenic effects of this compound and related indole diterpenes are believed to be mediated through the modulation of neurotransmitter pathways in the central nervous system.[11] Evidence suggests that these mycotoxins, including the precursor paspalinine, can inhibit the function of the GABA-A receptor by binding near its chloride channel.[9][12] Since GABA is the primary inhibitory neurotransmitter, its inhibition leads to a state of neuronal hyperexcitability, resulting in tremors.[13] Some studies also suggest that tremorgenic mycotoxins can increase the spontaneous release of excitatory neurotransmitters like glutamate and aspartate.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of tremorgenic activity in vivo/in vitro assays over time. | Degradation of this compound in stock solutions or dosing formulations. | 1. Prepare fresh stock solutions and dosing formulations from powder stored under recommended conditions. 2. Re-verify the concentration of the stock solution using a validated analytical method (e.g., HPLC) before preparing dilutions. 3. Minimize the exposure of solutions to light and room temperature during experimental procedures. |
| Inconsistent or variable results between experimental replicates. | 1. Inconsistent concentration of this compound due to degradation. 2. Precipitation of the lipophilic compound in aqueous media. | 1. Follow strict light-protection and temperature control protocols during all handling steps. 2. For in vitro aqueous assays, use a suitable solubilizing agent (e.g., DMSO, followed by dilution in media) and ensure the final concentration of the solvent does not affect the biological system. 3. For in vivo studies, use a lipid-based formulation to improve solubility and stability.[2][4] |
| Appearance of unknown peaks in HPLC chromatograms of this compound samples. | Formation of degradation products. | 1. Review handling and storage procedures to identify potential causes of degradation (e.g., light exposure, temperature fluctuations). 2. Conduct a forced degradation study to intentionally generate and identify potential degradation products. 3. Use analytical techniques like LC-MS/MS to characterize the unknown peaks. |
| Difficulty in dissolving purified this compound. | This compound is a lipophilic compound with poor aqueous solubility. | 1. Use organic solvents such as methanol, ethanol, or DMSO for initial dissolution. 2. For aqueous-based assays, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium, ensuring the final solvent concentration is low and non-toxic to the cells or organism. 3. For in vivo oral dosing, consider lipid-based formulations to enhance solubility and absorption.[2][7] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of purified this compound powder.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. All steps should be performed under amber light or in a dark room.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for predetermined time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for predetermined time points.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 60°C for several days. Also, heat the stock solution under reflux at 60°C for several hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (combination of UV and visible light) in a photostability chamber for a specified duration.[15] A control sample should be wrapped in aluminum foil to shield it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.
-
For structural elucidation of degradation products, use LC-MS/MS.[14]
4. Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
This information will help in understanding the degradation pathways and in the development of a robust analytical method that can separate the parent compound from its degradation products.
Illustrative Stability Data for this compound under Forced Degradation
The following table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results will need to be determined experimentally.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | DP1, DP2 |
| 0.1 M NaOH | 8 hours | 60°C | 25% | DP3, DP4 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | DP5 |
| Thermal (Solid) | 7 days | 60°C | 5% | DP1 |
| Photolytic | 1.2 million lux hours | Room Temp | 30% | DP6, DP7 |
DP = Degradation Product
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced tremorgenicity via inhibition of the GABA-A receptor.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound and identifying degradation products.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. blog.pacelabs.com [blog.pacelabs.com]
- 11. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. researchgate.net [researchgate.net]
- 13. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Comparative Analysis of the Tremorgenic Potency of Janthitrem G and Lolitrem B
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Janthitrem G and lolitrem B are indole-diterpenoid mycotoxins known for their potent tremorgenic effects in mammals. Both compounds are secondary metabolites produced by endophytic fungi found in various pasture grasses. Lolitrem B, produced by Epichloë festucae var. lolii in perennial ryegrass (Lolium perenne), is a well-documented cause of "ryegrass staggers," a neurological condition in livestock characterized by tremors, ataxia, and in severe cases, paralysis and death[1][2]. Janthitrems, including this compound, are produced by Penicillium janthinellum and related fungi and have also been implicated in tremorgenic syndromes[3]. This guide provides a comparative analysis of the tremorgenic potency of these two mycotoxins, supported by experimental data, to aid researchers in understanding their relative toxicity and mechanisms of action. While direct comparative studies on this compound are limited, data on its close analogue, epoxy-janthitrem I, provides valuable insights into the tremorgenic potential of the janthitrem family.
Quantitative Analysis of Tremorgenic Potency
| Parameter | Janthitrem Analogue (Epoxy-janthitrem I) | Lolitrem B | Reference |
| Animal Model | Mouse | Mouse | [4][5] |
| Administration | Intraperitoneal (IP) | Intraperitoneal (IP) | [6][7] |
| Dose for Tremor | 8 - 14 mg/kg | 2 - 4 mg/kg | [5][6] |
| Peak Tremor Score | Lower than Lolitrem B at comparable time points | Higher than Epoxy-janthitrem I | [5] |
| Onset of Tremors | Slower onset compared to some tremorgens | Slow onset, sustained tremors | [3] |
| Duration of Tremors | Long-lasting | Prolonged and sustained over 24 hours | [1][3] |
| IC50 (BK Channel) | Not explicitly determined for this compound | ~3.7 - 4 nM | [2][8] |
Note: The data for the Janthitrem analogue is based on studies of epoxy-janthitrem I. The tremorgenic potency of this compound itself may vary.
Experimental Protocols
The evaluation of tremorgenic potency typically involves standardized animal bioassays. The following is a generalized protocol based on published studies.
Mouse Bioassay for Tremorgenicity
-
Animals: Male mice are commonly used.
-
Compound Administration: The mycotoxins are typically dissolved in a vehicle such as a dimethyl sulfoxide (DMSO)-water mixture (e.g., 9:1) and administered via intraperitoneal (IP) injection[6].
-
Dosage: A range of doses is used to determine the dose-response relationship. For lolitrem B, doses around 2-4 mg/kg are reported to induce significant tremors[6][7]. For epoxy-janthitrem I, higher doses of 8-14 mg/kg were used to elicit a tremor response[5].
-
Observation and Scoring: Following administration, mice are observed for the onset, intensity, and duration of tremors. A scoring system is often employed to quantify the severity of the tremors. A typical scale is as follows[6]:
-
Score 0: No clinical signs.
-
Score 1: Slight sway and/or slight tremor when feeding and after exercise.
-
Score 2: Resting tremors of the head and/or neck.
-
Score 3: Continuous low-intensity tremors with spontaneous severe tremor when handled.
-
Score 4: Severe spontaneous tremors.
-
Score 5: Severe, continuous spontaneous tremors.
-
-
Data Analysis: Tremor scores are recorded at various time points post-administration to generate a time-course of the tremorgenic effect.
Mechanism of Action: Inhibition of BK Channels
The primary mechanism underlying the tremorgenic effects of both this compound and Lolitrem B is the inhibition of large-conductance calcium-activated potassium (BK) channels[3].
Signaling Pathway of Tremorgenesis
BK channels are crucial for regulating neuronal excitability. They are activated by both membrane depolarization and increases in intracellular calcium concentration. Their activation leads to an efflux of potassium ions, which hyperpolarizes the neuron and dampens excessive firing.
By inhibiting BK channels, this compound and Lolitrem B disrupt this negative feedback loop. The inability of neurons to properly repolarize leads to a state of hyperexcitability, resulting in uncontrolled muscle contractions and tremors. Lolitrem B is a particularly potent inhibitor of BK channels, with reported IC50 values in the low nanomolar range[2][8]. The binding of lolitrem B to BK channels is often described as slowly reversible, contributing to the prolonged duration of its tremorgenic effects[3].
Caption: Mechanism of tremorgenic mycotoxin action.
Experimental Workflow
The comparative analysis of tremorgenic potency follows a structured experimental workflow, from compound preparation to data analysis.
Caption: Workflow for comparing tremorgenic potency.
Conclusion
Based on the available evidence, lolitrem B is a significantly more potent tremorgenic mycotoxin than this compound and its analogues. This is reflected in the lower doses required to induce tremors and the higher tremor scores observed in mouse bioassays. Both mycotoxins exert their effects through the inhibition of BK channels, leading to neuronal hyperexcitability. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working on the toxicology and pharmacology of these important mycotoxins. Further studies focusing on the direct comparison of this compound and Lolitrem B, including the determination of ED50 values, would be beneficial for a more precise quantitative assessment.
References
- 1. Tremorgenic effects and functional metabolomics analysis of lolitrem B and its biosynthetic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lolitrem B - Wikipedia [en.wikipedia.org]
- 3. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aups.org.au [aups.org.au]
- 7. A single exposure to the tremorgenic mycotoxin lolitrem B inhibits voluntary motor activity and spatial orientation but not spatial learning or memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling Ryegrass Staggers: A Comparative Guide to Janthitrem G and its Role in AR37-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
The development of novel endophyte strains in perennial ryegrass, such as AR37, has offered significant agronomic benefits, including enhanced insect resistance. However, these advancements have also introduced new challenges in livestock management, primarily the occurrence of ryegrass staggers, a neurological condition characterized by tremors, ataxia, and in severe cases, collapse. This guide provides a comprehensive comparison of the causative agents, with a focus on validating the role of Janthitrem G and its derivatives as the primary cause of AR37-induced ryegrass staggers, contrasted with the well-established toxicity of Lolitrem B from standard endophytes.
Executive Summary
Ryegrass staggers associated with the AR37 endophyte are attributed to a unique class of indole-diterpenoid mycotoxins known as epoxy-janthitrems, of which this compound is a key member. While structurally related to Lolitrem B, the primary toxin in standard endophyte-infected ryegrass, experimental evidence demonstrates that epoxy-janthitrems are significantly less potent. This guide synthesizes the available data on the comparative toxicology, mechanisms of action, and analytical methodologies for these compounds, providing a critical resource for researchers in toxicology, animal science, and drug development.
Comparative Analysis of Tremorgenic Potency
The primary clinical sign of ryegrass staggers is muscular tremors. The tremorgenic potential of epoxy-janthitrems and Lolitrem B has been compared in animal models, most notably through mouse bioassays. The data consistently indicates that Lolitrem B is a far more potent tremorgen than the epoxy-janthitrems produced by the AR37 endophyte.
| Toxin | Animal Model | Dose | Observed Effect | Reference |
| Epoxy-janthitrem I | Mouse | 8 mg/kg (intraperitoneal) | Low tremor response | [1] |
| Epoxy-janthitrem I | Mouse | 14 mg/kg (intraperitoneal) | Similar tremor severity to 2 mg/kg Lolitrem B | [1][2] |
| Lolitrem B | Mouse | 2 mg/kg (intraperitoneal) | Significant tremor response | [1][2] |
| Lolitrem B | Cattle | 1.8 - 2.0 mg/kg feed | Threshold for clinical ryegrass staggers | [3] |
| Epoxy-janthitrems (total) | Dairy Cows | 14.6 ppm in herbage | No signs of ryegrass staggers | [2] |
| Lolitrem B | Dairy Cows | 1.8 ppm in herbage | Development of ryegrass staggers | [2] |
These findings are consistent with field observations where ryegrass staggers in livestock grazing AR37 pastures are generally less frequent and severe than those grazing pastures with standard endophytes that produce Lolitrem B.[2]
Mechanism of Action: Targeting the BK Channels
The neurotoxic effects of Lolitrem B are well-documented to arise from its potent inhibition of large-conductance calcium-activated potassium channels (BK channels).[4][5] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential. Inhibition of BK channels leads to prolonged cellular depolarization and sustained neurotransmission, resulting in the characteristic tremors of ryegrass staggers.[4]
Due to their structural similarity to Lolitrem B, epoxy-janthitrems are hypothesized to have the same molecular target.[2] The presence of the 11,12-epoxy group in epoxy-janthitrems is considered important for their tremorgenic activity.[2][6] While direct validation of epoxy-janthitrem's interaction with BK channels at the molecular level is an ongoing area of research, the symptomatic parallels strongly support a shared mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perennial Ryegrass Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the biosynthetic gene clusters of Janthitrem G and other indole diterpenes
For Researchers, Scientists, and Drug Development Professionals
Indole diterpenes are a class of fungal secondary metabolites renowned for their structural diversity and potent biological activities, including insecticidal and tremorgenic properties. The biosynthetic pathways leading to these complex molecules are encoded by gene clusters that have been the subject of extensive research. This guide provides a comparative overview of the biosynthetic gene cluster (BGC) for Janthitrem G, specifically the epoxy-janthitrems, and other well-characterized indole diterpenes.
Comparative Analysis of Biosynthetic Gene Clusters
The biosynthesis of most indole diterpenes initiates from the common precursor paspaline, which is synthesized by a conserved set of core enzymes.[1][2] The structural diversification into various indole diterpene families arises from the action of "decoration" enzymes encoded by genes unique to each specific BGC.[3] These enzymes, such as cytochrome P450 monooxygenases, FAD-dependent monooxygenases, and prenyltransferases, catalyze various modifications like oxidations, rearrangements, and additional prenylations.[4][5]
The this compound (epoxy-janthitrem) biosynthetic gene cluster, referred to as the JTM locus, has been identified in Epichloë endophytes.[2][6] While it shares the core paspaline biosynthetic genes with other indole diterpene clusters, it is distinguished by the presence of unique genes responsible for the characteristic epoxy-janthitrem structure.[2][7] A key gene in this cluster is jtmD, which encodes an aromatic prenyltransferase crucial for epoxy-janthitrem production.[2][6]
Below is a comparative table summarizing the key features of the this compound BGC and other representative indole diterpene BGCs.
| Feature | This compound (Epoxy-Janthitrem) BGC (JTM) | Lolitrem B BGC (LTM) | Penitrem BGC (PEN) | Aflatrem BGC (ATM) |
| Producing Organism (Example) | Epichloë spp. (e.g., NEA12, E1)[2] | Epichloë festucae[5] | Penicillium crustosum[4][8] | Aspergillus flavus[5] |
| Core Paspaline Genes | Present (e.g., orthologues of paxG, paxM, paxC)[2] | Present[5] | Present[4][8] | Present[5] |
| Key Unique "Decoration" Genes | jtmD (aromatic prenyltransferase), jtmO, jtm01, jtm02[2][7] | ltmE, ltmJ and other ltm genes[2] | penP and other pen genes[4][8] | atm genes[5] |
| Key Biosynthetic Intermediates | Paspaline, Terpendole I[2] | Paspaline[5] | Paspaline, 13-desoxypaxilline[4][8] | Paspaline[5] |
| Structural Hallmark of Final Product | Epoxy group and additional prenylations on the indole ring[2][9] | Complex rearranged polycyclic ether structure[5] | Complex rearranged polycyclic structure with a chlorine atom[5] | Aflatrem-specific rearranged core[5] |
Experimental Protocols for BGC Characterization
The elucidation of indole diterpene biosynthetic gene clusters involves a combination of bioinformatic, molecular biology, and analytical chemistry techniques.
1. Genome Mining and BGC Identification:
-
Methodology: The process typically begins with whole-genome sequencing of the producing fungal strain. Bioinformatic tools such as antiSMASH, PRISM, and SMURF are then used to scan the genome for putative secondary metabolite BGCs.[10][11] These tools identify clusters of genes commonly found in biosynthetic pathways, such as those encoding synthases, tailoring enzymes (e.g., P450s, methyltransferases), and transporters. Comparative genomics with known indole diterpene BGCs helps in pinpointing the candidate cluster.[10]
2. Functional Gene Analysis:
-
Methodology: To confirm the function of a candidate BGC and its constituent genes, targeted gene disruption or silencing is performed.
-
Gene Knockout/Deletion: This is often achieved using homologous recombination or, more recently, CRISPR-Cas9 gene editing technology.[12] Successful knockout of a biosynthetic gene should lead to the abolishment of the final product and potentially the accumulation of a biosynthetic intermediate.
-
RNA interference (RNAi): This technique can be used to silence the expression of a specific gene, leading to a reduction in the corresponding enzyme and a decrease in the final product.[2][7]
-
3. Heterologous Expression:
-
Methodology: This involves cloning the entire BGC or specific genes from the native producer into a well-characterized heterologous host, such as Aspergillus nidulans or yeast.[13] Successful production of the indole diterpene in the heterologous host provides definitive proof of the cluster's function. This approach can also be used to characterize the function of individual enzymes by expressing them one at a time.[13]
4. Metabolite Analysis:
-
Methodology: The chemical phenotypes of wild-type, mutant, and heterologous expression strains are analyzed using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[2][6] By comparing the metabolite profiles, researchers can identify the final products, intermediates, and shunt products, which helps in reconstructing the biosynthetic pathway.
Visualizing Biosynthetic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: General biosynthetic pathway of indole diterpenes.
Caption: Experimental workflow for BGC characterization.
References
- 1. KEGG PATHWAY: Indole diterpene alkaloid biosynthesis - Reference pathway [kegg.jp]
- 2. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Investigating Key Diversity Generating Enzymes in Indole Diterpene Biosynthesis - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Cloning and Functional Analysis of Gene Clusters for the Biosynthesis of Indole-Diterpenes in Penicillium crustosum and P. janthinellum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Cloning and Functional Analysis of Gene Clusters for the Biosynthesis of Indole-Diterpenes in Penicillium crustosum and P. janthinellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. floraandfona.org.in [floraandfona.org.in]
- 11. Detecting and prioritizing biosynthetic gene clusters for bioactive compounds in bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]
- 13. Generation of Alternate Indole Diterpene Architectures in Two Species of Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Janthitrem G: A Comparative Guide to Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
The complex chemical arsenals produced by endophytic fungi present a compelling frontier in the search for novel bioactive compounds. Among these, the indole-diterpenoid alkaloid Janthitrem G, and its epoxy derivatives, have garnered significant attention for their potent insecticidal and tremorgenic properties.[1][2][3] Often co-occurring with a suite of other alkaloids within the host plant, the potential for synergistic interactions that could enhance their bioactivity remains a largely unexplored but highly promising area of research. This guide provides a framework for evaluating the synergistic effects of this compound with other endophyte-produced alkaloids, offering detailed experimental protocols and data presentation strategies to facilitate such investigations.
The Rationale for Synergy: Co-occurrence and Complementary Bioactivities
This compound is produced by Epichloë fungal endophytes, often in concert with other classes of alkaloids, including lolitrem B, ergovaline, and peramine.[1][4] The co-evolution of these intricate chemical pathways within a single organism suggests a potential for cooperative action. For instance, while this compound and lolitrem B share a common biosynthetic precursor, paxilline, they exhibit different potencies in their tremorgenic effects, with this compound being less potent than lolitrem B.[1][4][5] This differentiation in potency, coupled with their simultaneous presence, provides a strong rationale for investigating potential synergistic or additive effects on target organisms. Furthermore, studies have suggested that epoxy-janthitrems, alongside ergovaline, may contribute to resistance against certain insect pests, hinting at a multi-pronged chemical defense strategy ripe for synergistic interactions.[1]
Quantifying Synergy: A Framework for Analysis
To rigorously assess the synergistic potential of this compound in combination with other alkaloids, a systematic experimental approach is essential. The following sections detail the methodologies for determining and quantifying these interactions.
Table 1: Hypothetical Quantitative Data for Synergistic Insecticidal Activity
The following table illustrates how quantitative data from a checkerboard assay could be presented to compare the individual and combined effects of this compound and a hypothetical partner alkaloid, "Alkaloid X," on insect larval mortality.
| Treatment Combination | This compound Conc. (µg/mL) | Alkaloid X Conc. (µg/mL) | Observed Mortality (%) | FIC of this compound | FIC of Alkaloid X | Fractional Inhibitory Concentration (FIC) Index | Interaction Type |
| This compound alone | 10 | 0 | 50 | 1.0 | - | - | - |
| Alkaloid X alone | 20 | 0 | 50 | - | 1.0 | - | - |
| Combination 1 | 5 | 5 | 60 | 0.5 | 0.25 | 0.75 | Synergism |
| Combination 2 | 2.5 | 10 | 55 | 0.25 | 0.5 | 0.75 | Synergism |
| Combination 3 | 1.25 | 15 | 40 | 0.125 | 0.75 | 0.875 | Additive |
| Combination 4 | 7.5 | 2.5 | 50 | 0.75 | 0.125 | 0.875 | Additive |
Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the individual FICs. An FIC Index of ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Experimental Protocols
Checkerboard Assay for Evaluating Synergy
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two compounds.[6][7][8][9][10]
Methodology:
-
Preparation of Alkaloid Solutions: Prepare stock solutions of this compound and the partner alkaloid(s) in an appropriate solvent.
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Perform serial dilutions of the partner alkaloid along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the dilutions of the partner alkaloid as a control.
-
Row H should contain only the dilutions of this compound as a control.
-
Column 12 should serve as a growth control (no alkaloids).
-
-
Inoculation: Add the target organism (e.g., insect larvae in a suitable medium, fungal spores, or bacterial culture) to each well.
-
Incubation: Incubate the plate under appropriate conditions for the target organism.
-
Data Collection: After incubation, assess the endpoint. This could be cell viability (e.g., using a resazurin-based assay), larval mortality, or inhibition of fungal/bacterial growth (e.g., by measuring optical density).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each alkaloid alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index as described in the note for Table 1.
Isobologram Analysis
Isobologram analysis provides a graphical representation of synergistic, additive, or antagonistic interactions.[11][12][13][14][15]
Methodology:
-
Dose-Response Curves: Determine the dose-response curves for this compound and the partner alkaloid individually to establish the concentration of each that produces a specific level of effect (e.g., 50% inhibition, or ED50).
-
Isobologram Construction:
-
Plot the ED50 of this compound on the x-axis and the ED50 of the partner alkaloid on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
-
Combination Testing: Test various combinations of the two alkaloids and determine the concentrations of each that produce the same ED50.
-
Data Plotting and Interpretation:
-
Plot the experimentally determined ED50 combination points on the isobologram.
-
Synergy: Points falling below the line of additivity.
-
Additivity: Points falling on the line of additivity.
-
Antagonism: Points falling above the line of additivity.
-
Signaling Pathways and Potential Mechanisms of Synergy
While the precise molecular targets of this compound are not fully elucidated, its tremorgenic activity, similar to other indole-diterpenes like lolitrem B, is thought to involve the modulation of ion channels, such as large-conductance calcium-activated potassium (BK) channels.[16] Synergy could arise from multiple mechanisms, including:
-
Multi-target effects: this compound and a partner alkaloid may act on different molecular targets within the same or parallel signaling pathways, leading to a greater overall effect.
-
Enhanced bioavailability: One alkaloid may increase the absorption or decrease the metabolism of the other, leading to higher effective concentrations at the target site.
-
Allosteric modulation: One alkaloid could bind to a secondary site on the target protein, enhancing the binding or efficacy of the primary alkaloid.
Conclusion
The systematic evaluation of synergistic interactions between this compound and other co-occurring endophyte-produced alkaloids holds significant potential for the discovery of more potent and effective bioactive formulations. The experimental frameworks presented in this guide provide a robust starting point for researchers to explore these complex interactions. Such studies will not only deepen our understanding of the chemical ecology of endophyte-plant symbioses but may also pave the way for the development of novel pharmaceuticals and agrochemicals.
References
- 1. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Checkerboard assay: Significance and symbolism [wisdomlib.org]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jpccr.eu [jpccr.eu]
- 15. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Tremorgenic Mycotoxins: A Comparative Guide to Alternatives for Janthitrem G
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of tremorgenic mycotoxins, the selection of appropriate molecular tools is paramount. While Janthitrem G has been a valuable compound in this field, a diverse array of alternative indole-diterpene mycotoxins offers a broader spectrum of potencies and mechanistic nuances. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, detailed protocols, and visual representations of their molecular interactions.
The study of tremorgenic mycotoxins, a class of fungal secondary metabolites notorious for inducing tremors and other neurological effects, is crucial for both veterinary and human health, as well as for understanding fundamental neurobiology.[1][2] These toxins primarily exert their effects by modulating the activity of ion channels and neurotransmitter systems in the central nervous system.[3][4] This guide focuses on prominent alternatives to this compound, including Penitrem A, Aflatrem, Paspaline, Lolitrem B, and Paxilline, all of which are part of the broader family of paspaline-derived indole-diterpenes.[1][5]
Comparative Analysis of Tremorgenic Potency and Mechanism
The primary mechanism of action for many of these mycotoxins involves the potent inhibition of large-conductance Ca2+-activated potassium (BK) channels.[3][6] This inhibition leads to neuronal hyperexcitability and the characteristic tremors. However, the potency and specific interactions with BK channels can vary significantly between these compounds. Furthermore, some of these mycotoxins also impact neurotransmitter release, adding another layer of complexity to their toxicological profiles.[4]
Quantitative Comparison of Tremorgenic Activity
The following table summarizes the tremorgenic potency of several key mycotoxins based on in vivo studies. It is important to note that direct comparisons can be challenging due to variations in experimental models and administration routes.
| Mycotoxin | Animal Model | Administration Route | Effective Tremorgenic Dose | Reference |
| Penitrem A | Mice | Intraperitoneal | 1 mg/kg (severe, sustained tremors) | [4] |
| Sheep | Intravenous | 20 µg/kg | [4] | |
| Mice | Oral | 0.50 mg/kg (lowest tremor-inducing dose) | [7] | |
| Aflatrem | Rats | Intraperitoneal | 3 mg/kg | [8] |
| Paxilline | Mice | Intraperitoneal | LD50 of 150 mg/kg (less toxic than other tremorgens) | [4] |
| Lolitrem B | Sheep | Not specified | More potent than Paxilline | [1] |
| Thomitrem A | Mice | Oral | 8 mg/kg (16-times higher than Penitrem A) | [7] |
| Thomitrem E | Mice | Oral | Non-tremorgenic at 16 mg/kg | [7] |
Mechanistic Comparison: BK Channel Inhibition and Neurotransmitter Release
| Mycotoxin | Primary Mechanism of Action | Key Experimental Findings | Reference |
| Penitrem A | - BK channel antagonist- Impairs GABAergic neurotransmission | - Increases spontaneous release of glutamate, GABA, and aspartate from cerebrocortical synaptosomes.[9] | [6][10] |
| Aflatrem | - BK channel inhibitor- Modulates neurotransmitter release | - Decreases the capacity of GABA and glutamate uptake systems in hippocampal nerve terminals.[8] | [3][4] |
| Paspaline | - Precursor to other tremorgenic mycotoxins | - Paspalicine, a derivative, potently blocks BK channels but is not tremorgenic.[4] | [1][5] |
| Lolitrem B | - Potent BK channel inhibitor | - Inhibition is calcium concentration-dependent; more potent than Paxilline in vitro.[1] | [1][6] |
| Paxilline | - Potent and selective BK channel inhibitor | - Acts via a closed-channel block mechanism.[10][11] | [10][11] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
In Vivo Assessment of Tremorgenicity in Mice
This protocol is based on methods used to assess the tremorgenic effects of Penitrem A and its analogues.[7]
Objective: To determine the dose-dependent tremorgenic effects of a mycotoxin.
Materials:
-
Test mycotoxin (e.g., Penitrem A, Thomitrem A) dissolved in a suitable vehicle (e.g., corn oil).
-
Male albino mice (e.g., NMRI strain), 8-10 weeks old.
-
Oral gavage needles.
-
Observation cages.
-
Visual tremor scoring scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe, 4 = convulsions).
Procedure:
-
Fast mice for 4 hours prior to dosing, with water available ad libitum.
-
Administer the test mycotoxin or vehicle control orally via gavage. Use a range of doses to establish a dose-response relationship.
-
Observe the mice continuously for the first 4 hours and then at regular intervals for up to 48 hours.
-
Score the intensity of tremors at each observation point using the visual tremor scale.
-
Record the time of onset, peak intensity, and duration of tremors for each dose group.
-
Monitor for any other clinical signs of toxicity.
Electrophysiological Recording of BK Channel Activity
This protocol outlines a general approach for studying the effects of mycotoxins on BK channels using patch-clamp electrophysiology, based on studies of Paxilline.[10][11]
Objective: To characterize the inhibitory effects of a mycotoxin on BK channels in a specific cell type.
Materials:
-
Cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular and intracellular recording solutions.
-
Test mycotoxin at various concentrations.
Procedure:
-
Culture the cells on glass coverslips.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane (cell-attached or whole-cell configuration).
-
Apply voltage steps to elicit BK channel currents.
-
Record baseline channel activity.
-
Perfuse the cell with the test mycotoxin at a known concentration and record the changes in channel activity.
-
To determine the mechanism of block (open vs. closed channel), vary the channel open probability (Po) by changing the intracellular Ca2+ concentration or the membrane voltage and observe the effect on mycotoxin inhibition.
-
Analyze the data to determine the IC50 of the mycotoxin and its effects on channel gating parameters.
Neurotransmitter Release Assay from Synaptosomes
This protocol is based on the methodology used to study the effects of Penitrem A on neurotransmitter release.[9]
Objective: To measure the effect of a mycotoxin on the spontaneous and stimulated release of neurotransmitters from isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., cerebral cortex).
-
Sucrose solutions for homogenization and density gradient centrifugation.
-
Krebs-Ringer bicarbonate buffer.
-
High-performance liquid chromatography (HPLC) system for amino acid analysis.
-
Test mycotoxin.
-
Stimulating agent (e.g., veratrine or high potassium concentration).
Procedure:
-
Isolate synaptosomes from the brain tissue using differential and density gradient centrifugation.
-
Resuspend the synaptosome pellet in Krebs-Ringer bicarbonate buffer.
-
Pre-incubate synaptosome aliquots with the test mycotoxin or vehicle control for a specified time.
-
To measure spontaneous release, incubate the synaptosomes for a set period, then pellet them by centrifugation and collect the supernatant.
-
To measure stimulated release, add the stimulating agent (e.g., veratrine) to the synaptosome suspension, incubate, and then collect the supernatant.
-
Analyze the concentration of amino acid neurotransmitters (e.g., glutamate, GABA, aspartate) in the supernatant using HPLC.
-
Express the results as the percentage change in neurotransmitter release compared to the control group.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular pathways involved, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Lolitrem B - Wikipedia [en.wikipedia.org]
- 2. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perennial Ryegrass Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered penitrem A and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes in transmitter release patterns in vitro induced by tremorgenic mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Janthitrem G concentration in pasture with the severity of ryegrass staggers
A comprehensive guide for researchers and drug development professionals correlating the concentration of Janthitrem G (epoxy-janthitrems) in pasture with the severity of ryegrass staggers in livestock. This guide provides an objective comparison of toxicant levels with clinical signs, supported by experimental data and detailed methodologies.
Ryegrass staggers, a neurological condition affecting livestock grazing perennial ryegrass (Lolium perenne), is primarily caused by indole-diterpenoid mycotoxins produced by the endophytic fungus Epichloë festucae. While lolitrem B is the most potent and well-known of these toxins, a class of compounds known as epoxy-janthitrems, produced by certain endophyte strains like AR37, are also associated with the condition. Although considered less potent than lolitrem B, the concentration of epoxy-janthitrems in pasture is a critical factor in determining the incidence and severity of ryegrass staggers. This guide synthesizes available research to provide a clear correlation between epoxy-janthitrem concentrations and the clinical severity of ryegrass staggers, offering valuable data and standardized protocols for researchers in toxicology, animal science, and drug development.
Quantitative Correlation of Epoxy-Janthitrem Concentration and Ryegrass Staggers Severity
The following table summarizes findings from studies that have investigated the relationship between the concentration of epoxy-janthitrems in perennial ryegrass and the observed severity of ryegrass staggers in sheep. The severity of ryegrass staggers is typically assessed using a clinical scoring system, most commonly on a scale of 0 to 5.
| Pasture Type/Endophyte Strain | Total Epoxy-Janthitrem Concentration (mg/kg or ppm) in Herbage | Livestock Species | Mean Ryegrass Staggers Score (0-5 Scale) | Study Reference |
| Perennial Ryegrass with AR37 Endophyte | <0.28 | Sheep (Lambs) | Delayed onset of severe staggers (Score 4-5) by 1 week in summer | [Milsom et al., 2024] |
| Perennial Ryegrass with nea12 Endophyte | <0.39 | Sheep (Hoggets) | No staggers induced (Score 0-0.1) in spring | [Milsom et al., 2024] |
| Samson Ryegrass with AR37 Endophyte | High concentrations (specific values not consistently reported across studies, but noted as significantly higher than lolitrem B in other pastures) | Sheep | Lower severity of ryegrass staggers compared to standard endophyte producing lolitrem B. Severe staggers (score ≥4) observed in 60% of sheep by day 47 in one study. | [Finch et al., 2017] |
| Ryegrass with AR37 Endophyte | Up to 50 | Sheep | Low incidence of tremors | [Munday-Finch et al., 2005] |
| Ryegrass with AR37 Endophyte | Not specified, but present | Sheep | One animal with mild tremor had epoxy-janthitrem levels of 2330 ppb in peri-renal fat, compared to 542-949 ppb in animals with no staggers. | [Munday-Finch et al., 2005] |
Note: Direct quantitative correlation is challenging due to variations in experimental design, environmental factors affecting toxin concentration, and individual animal susceptibility. However, the data consistently indicates that while epoxy-janthitrems are tremorgenic, higher concentrations are required to produce the same severity of ryegrass staggers as the more potent toxin, lolitrem B. Ryegrass staggers has not been reported in dairy cows grazing pastures with the AR37 endophyte.
Experimental Protocols
Accurate correlation relies on standardized methodologies for both toxin quantification and clinical assessment. The following sections detail the commonly accepted protocols.
Quantification of Epoxy-Janthitrems in Pasture
The analysis of epoxy-janthitrems in perennial ryegrass is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS).
Sample Preparation:
-
Harvesting: Collect representative pasture samples by cutting herbage at grazing height.
-
Drying: Immediately freeze-dry the samples to prevent toxin degradation.
-
Grinding: Grind the dried herbage to a fine powder (e.g., through a 1-mm sieve) to ensure homogeneity.
Extraction:
-
Solvent Extraction: Extract a known weight of the ground sample (e.g., 50 mg) with a suitable solvent mixture. A common solvent is a mixture of dichloromethane and methanol (e.g., 9:1 v/v) or acetone and water.
-
Homogenization: Agitate the sample and solvent mixture for a set period (e.g., 1 hour) using an over-over mixer.
-
Centrifugation: Centrifuge the extract to separate the solid plant material from the solvent containing the toxins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: A constant flow rate (e.g., 0.3 mL/min) is maintained.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of epoxy-janthitrem isomers. Specific precursor and product ion transitions are monitored.
-
-
Quantification: Due to the instability of pure epoxy-janthitrem standards, quantification is often achieved by comparing the peak areas in the samples to those of a well-characterized reference sample of AR37-infected ryegrass with a known epoxy-janthitrem concentration.
Caption: Experimental workflow for correlating epoxy-janthitrem concentration with ryegrass staggers severity.
Clinical Assessment of Ryegrass Staggers
A standardized scoring system is crucial for objectively assessing the severity of ryegrass staggers. The most widely adopted method is a 0-5 scale, as described by Keogh (1973).
Procedure:
-
Observation at Rest: Observe the animals in a resting state for any signs of tremors, particularly of the head and neck.
-
Forced Movement: Move the animals at a steady pace for a set distance (e.g., 300-400 meters). This gentle stress is often required to induce or exacerbate the clinical signs.
-
Scoring: Assign a score to each animal based on the observed clinical signs during and after movement.
Ryegrass Staggers Scoring Scale (0-5):
-
Score 0: No clinical signs are apparent.
-
Score 1: Fine tremors of the head and neck are visible when the animal is disturbed.
-
Score 2: Mild, intermittent tremors of the head and neck at rest. Gait is slightly stiff and incoordinated.
-
Score 3: More pronounced and continuous tremors. Swaying of the body, staggering, and a wide-based stance are evident. The animal may fall when forced to move quickly or turn sharply.
-
Score 4: Severe tremors, significant staggering, and frequent falling. The animal has difficulty rising.
-
Score 5: The animal is unable to stand and may exhibit opisthotonos (arching of the head, neck, and spine).
Animals that reach a score of 4 or 5 are typically removed from the toxic pasture for animal welfare reasons.
Signaling Pathways and Mechanism of Action
The tremorgenic effects of indole-diterpenoid mycotoxins are attributed to their interference with neuronal signaling. While the precise mechanism of epoxy-janthitrems is still under investigation, it is hypothesized to be similar to that of the structurally related and more potent toxin, lolitrem B. Lolitrem B is a potent inhibitor of large-conductance calcium-activated potassium (BK) channels in neurons.
Proposed Mechanism of Action:
-
Ingestion of Epoxy-Janthitrems: Livestock ingest epoxy-janthitrems while grazing on endophyte-infected perennial ryegrass.
-
Inhibition of BK Channels: The epoxy-janthitrem molecules are thought to bind to and inhibit the function of BK channels in neuronal cell membranes.
-
Altered Neuronal Excitability: BK channels play a crucial role in regulating neuronal excitability by contributing to the repolarization phase of an action potential. Inhibition of these channels leads to prolonged depolarization and an increase in the firing rate of neurons.
-
Disruption of Motor Control: This hyperexcitability of neurons, particularly in the cerebellum which is responsible for coordinating movement, results in the characteristic tremors, ataxia (incoordination), and staggering gait of ryegrass staggers.
Caption: Proposed mechanism of action for epoxy-janthitrem-induced ryegrass staggers.
Conclusion
The correlation between epoxy-janthitrem concentration in pasture and the severity of ryegrass staggers is a critical area of study for ensuring livestock health and productivity. While less potent than lolitrem B, epoxy-janthitrems can induce significant clinical signs at high concentrations. The standardized protocols for toxin quantification and clinical assessment outlined in this guide provide a framework for researchers to conduct comparable and reproducible studies. Further research is needed to establish definitive dose-response relationships in different livestock species and to fully elucidate the specific molecular interactions of epoxy-janthitrems with neuronal ion channels. This knowledge will be instrumental in developing effective strategies for mitigating the effects of ryegrass staggers and in the development of novel therapeutics.
Safety Operating Guide
Navigating the Safe Disposal of Janthitrem G: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the recommended disposal procedures for Janthitrem G, a tremorgenic indole diterpene mycotoxin. Due to its biological activity and the hazardous nature of solvents used in its handling, strict adherence to safety protocols is critical.
Chemical and Safety Data Overview
| Property | Information | Source |
| Chemical Class | Indole diterpene alkaloid | [1] |
| Known Hazards | Tremorgenic properties | [1][2] |
| Physical State | Solid | Inferred from extraction procedures |
| Solubility | Soluble in solvents such as acetone and methanol | [3] |
| Stability | Considered unstable | [4][5] |
Standard Operating Procedure for Disposal
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound and associated contaminated materials. This protocol is based on general best practices for hazardous chemical waste management.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene recommended) when handling this compound, whether in pure form or in solution.
2. Waste Segregation:
-
Solid Waste: All disposable materials that have come into direct contact with this compound, such as contaminated filter paper, gloves, and weighing boats, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, chemical-resistant bag or drum.
-
Liquid Waste: Solutions containing this compound, including residual solvents from extraction or analytical procedures (e.g., acetone, methanol), must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.
3. Decontamination:
-
Glassware and non-disposable equipment that have been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., acetone) to remove residues, followed by washing with a laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
4. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), the solvent(s) present, and the approximate concentration and volume.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal service.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a certified hazardous waste management company. This typically involves high-temperature incineration to ensure complete destruction of the toxic compound. Never dispose of this compound or its solutions down the drain or in regular trash.
Experimental Protocol Reference: Extraction
The following is a summary of a typical extraction protocol for janthitrems, as described in scientific literature.[3] The waste generated from these procedures must be handled according to the disposal guidelines above.
-
Extraction: Ground material is extracted with acetone.
-
Solvent Removal: The extract is filtered and dried under reduced pressure.
-
Liquid-Liquid Extraction: The resulting solid is dissolved in methanol and water, then extracted with petroleum ether to remove nonpolar compounds.
-
Final Preparation: The methanol-water fraction containing the janthitrems is dried under reduced pressure.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Disclaimer: This document provides guidance based on available scientific literature and general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations regarding hazardous waste management.
References
- 1. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Protocols for Handling Janthitrem G
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Janthitrem G. Given the limited specific data on the handling of this compound, these procedures are based on established best practices for managing potent, tremorgenic mycotoxins and other hazardous indole diterpene alkaloids. Adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.
Understanding the Hazard: What is this compound?
This compound is a member of the janthitrem family of indole-diterpenoid mycotoxins. While specific toxicological data for this compound is scarce, related compounds are known to be tremorgenic. Therefore, it must be handled with extreme caution to avoid accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel must don the following PPE before entering a designated this compound handling area.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents dermal absorption. Double-gloving is recommended. |
| Lab Coat | Disposable or dedicated, fully buttoned | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling powdered this compound to prevent inhalation. |
Proper donning and doffing of PPE are critical to prevent cross-contamination. Contaminated PPE must be disposed of as hazardous waste.
Operational Plan: Safe Handling Procedures
All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the laboratory for this compound handling.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
When weighing powdered this compound, use an anti-static weigh boat and handle it with care to avoid creating dust.
-
For dissolution, add the solvent to the vial containing this compound slowly to avoid splashing.
-
All containers holding this compound must be clearly labeled with the compound name and a hazard symbol.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with this compound. A solution of sodium hypochlorite (bleach) is often effective for decontaminating other mycotoxins and can be considered.
-
Wipe down the work surface of the chemical fume hood with a suitable decontaminating solution.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and vials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container.
Never dispose of this compound waste in general laboratory trash or down the drain.
Emergency Procedures: In Case of Exposure or Spill
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the immediate area.
-
Alert your supervisor and laboratory safety officer.
-
If the spill is small and you are trained to handle it:
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully clean the area with a decontaminating solution (e.g., sodium hypochlorite).
-
Collect all cleanup materials in a hazardous waste container.
-
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Visualizing the Workflow
To ensure clarity and adherence to these critical procedures, the following workflow diagrams illustrate the key processes for handling and disposing of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
